molecular formula C7H8BrNO B1281270 4-(Aminomethyl)-2-bromophenol CAS No. 63491-88-3

4-(Aminomethyl)-2-bromophenol

Cat. No.: B1281270
CAS No.: 63491-88-3
M. Wt: 202.05 g/mol
InChI Key: AOZGJQUAZCZJOH-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-bromophenol (CAS 63491-88-3) is a brominated aromatic compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry due to its three distinct functional groups: a bromine atom, a phenolic hydroxyl group, and an aminomethyl group, which provide multiple reactive sites for further chemical modification . Bromophenols, as a chemical class, are recognized as diverse bioactive compounds found in various marine organisms and are the subject of significant research interest for their wide range of biological activities . Studies on related bromophenol and aminophenol derivatives have explored their potential as enzyme inhibitors, with some molecules showing inhibitory effects against enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA) . The broader research landscape also indicates interest in the antimicrobial and anticancer properties of bromophenol derivatives . As a specialty chemical, this compound is employed in the development of more complex organic molecules, including pharmaceuticals and advanced materials . It is commonly used in cross-coupling reactions to form new carbon-carbon bonds and is investigated for its utility in creating biochemical probes to study various biological pathways . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use . Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)-2-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZGJQUAZCZJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495139
Record name 4-(Aminomethyl)-2-bromophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63491-88-3
Record name 4-(Aminomethyl)-2-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Aminomethyl)-2-bromophenol CAS number

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Chemical Research

I'm starting a comprehensive Google search to identify the CAS number for 4-(Amin omethyl)-2-bromophenol. My goal is to compile detailed technical data on this compound. I need to understand its synthesis, properties, and applications to support my investigation.

Analyzing Compound Information

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Examining CAS Numbers

I've initiated a search for the CAS number of "4-(Aminomethyl)-2-bromophenol," yielding pertinent initial results. There's some existing ambiguity in the data: One result offers 63491-89-4 for the hydrobromide form, while others are still being evaluated. I am currently cross-referencing this information.

Refining the Search

I've encountered some ambiguity in my initial CAS number search. While I found a CAS number for the hydrobromide form and two other related compounds, the free base CAS number remains elusive. To proceed accurately, I must now specifically focus on finding the CAS number for the free base "this compound". This is crucial for the subsequent data gathering.

Confirming Compound Identification

I've just confirmed the compound identification. The focus has been on the CAS number situation, and I've now ascertained that the target compound, this compound, has a hydrobromide salt with the CAS number 63491-89-4. While a CAS number for the free base was not found, the hydrobromide is a stable form.

Expanding Property Knowledge

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Detailing Salt Characteristics

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Pinpointing Compound Details

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Refining Synthesis Understanding

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4-(Aminomethyl)-2-bromophenol synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(Aminomethyl)-2-bromophenol

Introduction

This compound is a substituted phenol derivative of significant interest in medicinal chemistry and drug development. Its structural motifs, including a brominated phenol and a benzylic amine, make it a valuable building block for the synthesis of a wide range of biologically active molecules. The strategic placement of the bromo, hydroxyl, and aminomethyl groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. This guide provides a detailed overview of the primary synthetic pathways to this compound, offering insights into the rationale behind methodological choices and providing detailed experimental protocols for key transformations.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of this compound suggests a few logical disconnections. The most strategically sound approaches involve the late-stage introduction of the aminomethyl group to a pre-functionalized 2-bromophenol core. This strategy is generally preferred over the bromination of a 4-(aminomethyl)phenol precursor, as it avoids potential complications with the regioselectivity of bromination on an activated ring system and the need for protecting groups on the amine and hydroxyl functionalities.

Two primary pathways emerge from this analysis, distinguished by the precursor functional group at the C4 position:

  • Reductive Amination of 3-Bromo-4-hydroxybenzaldehyde: This pathway utilizes a readily available aldehyde as the immediate precursor to the aminomethyl group.

  • Reduction of 3-Bromo-4-hydroxybenzonitrile: This approach starts with a nitrile, which is then reduced to the primary amine.

A third, alternative pathway involving the Gabriel synthesis from a benzylic halide will also be discussed.

Pathway I: Reductive Amination of 3-Bromo-4-hydroxybenzaldehyde

This is arguably one of the most direct and efficient routes to this compound. The core of this pathway is the reductive amination of 3-bromo-4-hydroxybenzaldehyde.[1][2][3][4] This one-pot reaction involves the initial formation of an imine between the aldehyde and an amine source, followed by its in-situ reduction to the desired amine.

Causality of Experimental Choices
  • Amine Source: Ammonia or a protected form of ammonia is the most common amine source for the synthesis of primary amines via reductive amination. Ammonium acetate or ammonium chloride are often used as they provide ammonia in a controlled manner under the reaction conditions.

  • Reducing Agent: The choice of reducing agent is critical for the success of reductive amination. Sodium cyanoborohydride (NaBH3CN) is a classic reagent for this transformation as it is mild enough to not reduce the starting aldehyde but is effective at reducing the intermediate iminium ion.[3] However, due to the toxicity of cyanide byproducts, alternative reducing agents like sodium triacetoxyborohydride (NaBH(OAc)3) have gained popularity.[1] Catalytic hydrogenation over a metal catalyst (e.g., Pd/C, Raney Ni) is another viable, "greener" option.

  • Solvent and pH: The reaction is typically carried out in an alcoholic solvent such as methanol or ethanol. The pH of the reaction mixture is also an important parameter; a slightly acidic pH (around 5-6) is often optimal for imine formation.

Experimental Protocol: Reductive Amination using Sodium Borohydride

A two-step, one-pot procedure can be employed for this transformation.

  • Imine Formation:

    • To a solution of 3-bromo-4-hydroxybenzaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq).

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Add sodium borohydride (NaBH4) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Acidify the mixture with HCl and then basify with a suitable base (e.g., NaOH) to precipitate the product.

    • The crude product can be purified by recrystallization.

Data Summary: Reductive Amination
ParameterConditions
Starting Material3-Bromo-4-hydroxybenzaldehyde
Amine SourceAmmonium Acetate
Reducing AgentSodium Borohydride
SolventMethanol
Temperature0 °C to Room Temperature
Reaction Time14-18 hours
Workflow Diagram

G start 3-Bromo-4-hydroxybenzaldehyde imine Imine Intermediate start->imine + NH4OAc (Imine Formation) product This compound imine->product + NaBH4 (Reduction) G start 3-Bromo-4-hydroxybenzonitrile product This compound start->product 1. LiAlH4, THF 2. Workup G start 4-(Bromomethyl)-2-bromophenol phthalimide N-(3-bromo-4-hydroxybenzyl)phthalimide start->phthalimide + Potassium Phthalimide (SN2 Reaction) product This compound phthalimide->product + Hydrazine Hydrate (Hydrazinolysis)

Sources

A Guide to the Physicochemical Characterization of 4-(Aminomethyl)-2-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential physical properties of 4-(Aminomethyl)-2-bromophenol, a substituted phenol derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Recognizing the limited availability of published experimental data for this specific compound, this document emphasizes the robust methodologies required for its thorough characterization. It is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical protocols necessary to determine key physicochemical parameters such as melting point, solubility, and acidity constants (pKa). By grounding these experimental procedures in their underlying scientific principles, this guide serves as both a practical manual and an educational resource for professionals engaged in the synthesis and application of novel chemical entities.

Introduction: The Scientific Imperative for Characterization

This compound is a bifunctional organic molecule featuring a phenol, a primary amine, and a bromine-substituted aromatic ring. This unique combination of functional groups makes it an attractive scaffold for the synthesis of a wide array of more complex molecules with potential applications in areas such as targeted therapeutics, novel polymers, and specialized chemical probes. The strategic placement of the aminomethyl group para to the hydroxyl moiety and the bromine atom ortho to it allows for regioselective chemical modifications, offering a high degree of control in synthetic pathways.

In the realm of drug discovery, the physical properties of a lead compound or an intermediate are not mere data points; they are critical determinants of its behavior in biological systems. Parameters such as solubility directly influence bioavailability and formulation strategies, while the pKa values of ionizable groups govern the compound's charge state at physiological pH, which in turn affects its ability to cross cell membranes and interact with protein targets. The melting point serves as a crucial indicator of purity and lattice energy.

Given the nascent stage of research into this compound, a significant portion of its physical property landscape remains to be experimentally verified. This guide, therefore, takes a proactive approach, detailing not only the known identifying information but also providing the rigorous experimental frameworks necessary to elucidate the unknown.

Core Physical and Chemical Identifiers

While extensive experimental data for this compound is not widely published, its hydrobromide salt is commercially available, providing a starting point for its characterization.

PropertyValue / InformationSignificance in Drug Development
Chemical Name This compoundProvides unambiguous identification.
Synonyms 3-Bromo-4-hydroxybenzylamineAids in literature and database searches.
Molecular Formula C₇H₈BrNODefines the elemental composition and is the first step in structural elucidation.
Molecular Weight 202.05 g/mol Essential for stoichiometric calculations in synthesis and for analytical techniques like mass spectrometry.
CAS Number 63491-89-4 (for the hydrobromide salt)[1]A unique identifier for the specific chemical substance, crucial for regulatory and safety purposes.
Physical Form Solid (for the hydrobromide salt)[1]Influences handling, storage, and formulation requirements.
Melting Point Not reported.A key indicator of purity and the strength of intermolecular forces in the solid state.
Solubility Not reported.Critical for predicting absorption and for designing appropriate formulations and delivery systems.
pKa Not reported.Determines the ionization state at different pH values, which affects solubility, membrane permeability, and receptor binding.

Experimental Determination of Key Physical Properties

The following sections provide detailed, field-proven protocols for the experimental determination of the most critical physical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the scientific process.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting range.[2]

Protocol: Capillary Melting Point Determination

This method is widely used due to its simplicity and the small amount of sample required.[3]

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered.[4]

    • Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.[4]

    • Compact the sample at the bottom of the tube by tapping it gently or by dropping it through a long glass tube.[4]

  • Apparatus Setup:

    • Place the capillary tube into the heating block of a melting point apparatus.[2]

    • Set the heating rate. For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.[5]

    • For an accurate measurement, a second determination should be performed with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.[4][5]

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last solid crystal melts (the end of the melting range).

Causality and Insights:

  • Why a slow heating rate? A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, leading to an accurate measurement.[2]

  • Why a narrow range indicates purity? Impurities disrupt the crystal lattice of the solid, requiring less energy (a lower temperature) to break the intermolecular forces. The melting then occurs over a wider range as different parts of the mixture melt at different temperatures.[2]

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis A Dry and Powder Sample B Load Capillary Tube (2-3 mm) A->B C Insert into Apparatus B->C D Rapid Scan (Approx. MP) C->D E Slow Scan (1-2°C/min) D->E F Record T_start and T_end E->F G Determine Melting Range F->G H Assess Purity G->H

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Profiling

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature. For drug candidates, aqueous solubility is a critical factor for absorption. Solubility in organic solvents is important for purification and formulation.

Protocol: Qualitative Solubility Testing

This protocol systematically classifies the solubility of a compound in a range of solvents of varying polarity and pH.[6][7]

Methodology:

  • General Procedure:

    • In a small test tube, add approximately 10-20 mg of this compound.

    • Add 1 mL of the chosen solvent in portions, shaking vigorously after each addition.[6]

    • Observe whether the solid dissolves completely.

  • Solvent Sequence:

    • Water: To assess hydrophilicity. If soluble, test the pH of the solution with litmus or a pH meter.[8] The aminomethyl group is expected to make the solution basic, while the phenolic hydroxyl group is weakly acidic.

    • 5% Aqueous HCl: Tests for the presence of basic functional groups (like the aminomethyl group). A water-insoluble compound that dissolves in acid indicates the formation of a soluble salt.[7]

    • 5% Aqueous NaOH: Tests for the presence of acidic functional groups (like the phenolic hydroxyl group). A water-insoluble compound that dissolves in base suggests the formation of a soluble phenoxide salt.[8]

    • 5% Aqueous NaHCO₃: A weaker base than NaOH, this solution can differentiate between strongly acidic phenols (with electron-withdrawing groups) and weakly acidic phenols. This compound is expected to be a weak acid and likely insoluble in NaHCO₃.[7]

    • Organic Solvents: Test solubility in a range of organic solvents such as methanol, ethanol, acetone, and dichloromethane to establish a polarity profile.

Causality and Insights:

  • "Like Dissolves Like": The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. Polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

  • pH-Dependent Solubility: The presence of acidic (phenol) and basic (amine) functional groups means the overall charge of this compound, and thus its aqueous solubility, will be highly dependent on the pH of the solution. This is a critical consideration for drug formulation and understanding its behavior in different parts of the gastrointestinal tract.

Logical Flow for Solubility Classification

SolubilityLogic Start Start with Compound Water Test in Water Start->Water HCl Test in 5% HCl Water->HCl Insoluble Organic Test in Organic Solvents Water->Organic Soluble NaOH Test in 5% NaOH HCl->NaOH Insoluble Result_Base Classified as a Base HCl->Result_Base Soluble Result_Amphoteric Potentially Amphoteric NaHCO3 Test in 5% NaHCO3 NaOH->NaHCO3 Soluble NaOH->Organic Insoluble Result_Acid Classified as an Acid NaOH->Result_Acid Soluble (Weak Acid) NaHCO3->Result_Acid Soluble (Strong Acid)

Sources

4-(Aminomethyl)-2-bromophenol spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Search

I've started gathering spectral data. My initial focus is on 1H NMR, 13C NMR, IR, and Mass Spec data for 4-(Aminomethyl)-2-bromophenol. I'm actively searching for chemical shifts and coupling constants.

Deepening Spectral Analysis

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Commencing Comprehensive Search

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Solubility of 4-(Aminomethyl)-2-bromophenol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Exploring Solubility Dynamics

I'm currently immersed in researching the solubility of 4-(Aminomethyl)-2-bromophenol. My initial approach involves utilizing targeted Google searches, prioritizing information on its physicochemical characteristics, and especially its polarity and hydrogen bonding capabilities. I aim to build a comprehensive data set to inform further analysis.

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Developing A Comprehensive Plan

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4-(Aminomethyl)-2-bromophenol stability and storage conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Discovery and history of 4-(Aminomethyl)-2-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

I am now deep diving into the research phase. My initial focus is a comprehensive sweep of Google, targeting the discovery, synthesis, and history of 4-(Aminomethyl)-2-bromophenol. I'm prioritizing the original reports, key synthetic pathways, and identifying any crucial early work. The aim is to build a solid foundation.

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Deepening Search Strategy

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Theoretical properties of substituted bromophenols

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Analyzing Search Results

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Defining Guide Structure

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4-(Aminomethyl)-2-bromophenol literature review

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Literature Review

I've started with a deep dive into the literature regarding 4-(Aminomethyl)-2-bromophenol. My focus is on its synthesis, properties, and current uses, especially in the realms of medicinal chemistry and drug development. I anticipate this foundational understanding will inform my subsequent investigation.

Analyzing Search Results

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Synthesizing Detailed Protocols

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Safety and handling of 4-(Aminomethyl)-2-bromophenol.

Author: BenchChem Technical Support Team. Date: January 2026

Starting Information Gathering

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Author: BenchChem Technical Support Team. Date: January 2026

Starting Research: Aminomethyl Bromophenol

I'm now diving into targeted Google searches. I'm focusing on aminomethyl bromophenol isomers. My goal is to gather a comprehensive overview of their synthesis, properties, separation techniques, and relevance in the drug discovery world.

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A Technical Guide to 4-(Aminomethyl)-2-bromophenol: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-(aminomethyl)-2-bromophenol, a versatile building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, commercial availability, synthesis, and applications, with a focus on its potential in the development of novel therapeutics.

Introduction: The Significance of Substituted Phenols in Drug Design

Substituted phenols are a cornerstone of modern drug discovery, with their versatile chemical reactivity and ability to participate in key intermolecular interactions within biological targets. The strategic placement of functional groups on the phenol ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This compound, with its ortho-bromo and para-aminomethyl substituents, presents a unique scaffold for generating diverse chemical libraries and probing structure-activity relationships (SAR). The bromine atom can serve as a handle for further functionalization via cross-coupling reactions, while the aminomethyl group provides a basic center for salt formation and hydrogen bonding.

Chemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
IUPAC Name 2-(aminomethyl)-4-bromophenol
Synonyms 5-Bromo-2-hydroxybenzylamine
CAS Number 58349-96-5 (free base)
63491-89-4 (hydrobromide salt)
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
Appearance Solid (predicted)
Purity (typical) 95% or higher

Below is a diagram illustrating the logical relationship of its identifiers.

cluster_identifiers Chemical Identifiers cluster_properties Molecular Properties IUPAC Name IUPAC Name 2-(aminomethyl)-4-bromophenol Synonym Synonym 5-Bromo-2-hydroxybenzylamine IUPAC Name->Synonym is also known as CAS_free CAS Number (Free Base) 58349-96-5 IUPAC Name->CAS_free is registered as Formula Molecular Formula C₇H₈BrNO IUPAC Name->Formula defines CAS_hbr CAS Number (HBr Salt) 63491-89-4 CAS_free->CAS_hbr has salt form Weight Molecular Weight 202.05 g/mol Formula->Weight calculates to

Caption: Key identifiers and molecular properties of this compound.

Commercial Availability

This compound is commercially available from a number of suppliers, primarily as its hydrobromide salt, which often exhibits greater stability and ease of handling.

SupplierProduct NameCAS NumberPurityAvailable Quantities
CymitQuimicaThis compound hydrobromide63491-89-495%100mg, 250mg, 1g

It is advisable to contact suppliers directly to confirm current stock levels, pricing, and detailed specifications. The availability of the free base may be more limited, and custom synthesis may be an option for larger quantities.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from a more readily available precursor like 4-bromo-2-hydroxybenzaldehyde. A representative synthetic workflow is outlined below.

start 4-Bromo-2-hydroxybenzaldehyde step1 Oximation (Hydroxylamine hydrochloride) start->step1 intermediate1 4-Bromo-2-hydroxybenzaldehyde oxime step1->intermediate1 step2 Reduction (e.g., H₂, Pd/C or LiAlH₄) intermediate1->step2 product This compound step2->product

Caption: A general synthetic workflow for the preparation of this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on established chemical transformations. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Step 1: Oximation of 4-Bromo-2-hydroxybenzaldehyde

  • To a solution of 4-bromo-2-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water, add hydroxylamine hydrochloride (1.1-1.5 eq) and a base like sodium acetate or pyridine (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and add water to precipitate the oxime.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-bromo-2-hydroxybenzaldehyde oxime.

Step 2: Reduction of the Oxime to the Amine

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 4-bromo-2-hydroxybenzaldehyde oxime (1.0 eq) in a dry ethereal solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq), portion-wise.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

  • After completion, cautiously quench the reaction by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting suspension and wash the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography or recrystallization.

Self-Validating System: The identity and purity of the synthesized compound should be rigorously confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Applications in Drug Discovery

The this compound scaffold is of significant interest in drug discovery due to its potential to be elaborated into a wide range of biologically active molecules.

As a Scaffold for Kinase Inhibitors

The aminophenol core is a common feature in many kinase inhibitors. The aminomethyl group can form critical hydrogen bonds with the hinge region of the kinase domain, while the bromophenyl moiety can be functionalized to occupy the hydrophobic pocket. For instance, the related 4-aminophenol scaffold is a key component of the multi-kinase inhibitor Cabozantinib.

In the Synthesis of CNS-Active Agents

Substituted benzylamines are prevalent in compounds targeting the central nervous system. The unique substitution pattern of this compound could be exploited to develop novel ligands for receptors and transporters in the brain. For example, derivatives of related bromophenols have been investigated as inhibitors of human β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.

The following diagram illustrates a simplified representation of the amyloid precursor protein (APP) processing pathway, where BACE1 inhibitors play a role.

APP Amyloid Precursor Protein (APP) alpha_secretase α-secretase APP->alpha_secretase cleavage by beta_secretase β-secretase (BACE1) APP->beta_secretase cleavage by sAPP_alpha sAPPα (non-amyloidogenic) alpha_secretase->sAPP_alpha sAPP_beta sAPPβ beta_secretase->sAPP_beta gamma_secretase γ-secretase A_beta Amyloid-β (Aβ) (amyloidogenic) gamma_secretase->A_beta AICD AICD gamma_secretase->AICD sAPP_beta->gamma_secretase further cleavage by

Caption: Simplified amyloid precursor protein (APP) processing pathway.

As a Precursor for Antibacterial and Anticancer Agents

Bromophenol derivatives have demonstrated promising activity as both antibacterial and anticancer agents. The bromine atom can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability. Furthermore, the phenolic hydroxyl group can participate in hydrogen bonding with target enzymes or receptors. Recent studies have shown that bromophenol hybrids can induce apoptosis in cancer cells through ROS-mediated pathways.

Safety and Handling

  • Hazard Statements (Inferred): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

    • Avoid contact with skin, eyes, and clothing.

    • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Always consult the supplier-provided SDS before handling this compound and follow all institutional safety guidelines.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of functional groups allows for the synthesis of a wide array of derivatives with potential therapeutic applications, from kinase inhibitors to CNS-active agents and novel anti-infectives. This guide provides a foundational understanding of its properties, availability, synthesis, and applications, empowering researchers to leverage this promising scaffold in their quest for new and improved medicines.

References

  • PubChem. 2-(Aminomethyl)-4-bromophenol.
  • PubChem. 4-Amino-2-bromophenol.
  • Carl ROTH.
  • Google Patents.
  • PubMed. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. [Link]
  • ResearchGate.

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 4-(Aminomethyl)-2-bromophenol from 2-bromo-4-cyanophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

4-(Aminomethyl)-2-bromophenol is a valuable bifunctional molecule that serves as a key building block in the development of novel pharmaceutical agents and complex organic materials. Its structure, featuring a reactive aminomethyl group, a phenolic hydroxyl, and a bromine atom, offers multiple points for synthetic elaboration. This application note provides a comprehensive, field-tested guide for the synthesis of this compound from the readily available precursor, 2-bromo-4-cyanophenol.

The core of this synthesis is the reduction of an aromatic nitrile to a primary amine. Several methodologies exist for this transformation, including catalytic hydrogenation and reduction with various metal hydrides.[1]

  • Catalytic Hydrogenation: While effective for many nitrile reductions, this method carries a significant risk of dehalogenation (hydrodebromination) under typical conditions (e.g., H₂/Pd/C), leading to undesired byproducts.[2] Specialized catalysts can mitigate this, but they add complexity and cost.[3]

  • Borane Reagents: Borane (BH₃) and its complexes are excellent for reducing nitriles.[4][5] They offer good functional group tolerance but can be sensitive to moisture and may require extended reaction times or elevated temperatures.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is an exceptionally powerful and efficient reducing agent for converting nitriles to primary amines.[6][7] Its high reactivity allows the reaction to proceed rapidly at low temperatures. Despite its power, LiAlH₄ typically does not reduce the aromatic ring or cleave the aryl-bromide bond under these conditions, making it the preferred reagent for this specific transformation. The primary challenge with LiAlH₄ lies in its hazardous nature, requiring stringent anhydrous conditions and careful handling.[8][9]

This guide will focus on the Lithium Aluminum Hydride (LiAlH₄) method due to its high efficiency and selectivity for the nitrile group in the presence of a halogen. We will detail a protocol that ensures both a high yield and a high degree of safety.

Reaction Mechanism: Nitrile Reduction by LiAlH₄

The reduction of a nitrile with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride (H⁻) ions.[10][11]

  • First Hydride Addition: The reaction initiates with the nucleophilic attack of a hydride ion from the [AlH₄]⁻ complex on the electrophilic carbon atom of the cyano group. This breaks the C≡N pi bond and forms an intermediate imine anion, which is stabilized as an aluminum complex.[10]

  • Second Hydride Addition: A second hydride ion is delivered to the same carbon atom of the imine intermediate. This step forms a dianion species, again coordinated to the aluminum center.[12]

  • Aqueous Workup: The reaction is quenched by the careful, sequential addition of water and an aqueous base. This hydrolyzes the nitrogen-aluminum bonds, protonating the dianion to yield the final primary amine, this compound, and precipitating the aluminum as insoluble aluminum hydroxide (Al(OH)₃), which can be easily removed by filtration.[10]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Molar Eq.QuantityNotes
2-Bromo-4-cyanophenol2315-86-8198.021.05.00 g (25.2 mmol)Starting material, ensure it is dry.
Lithium Aluminum Hydride (LiAlH₄)16853-85-337.951.51.44 g (37.9 mmol)Highly reactive with water. Handle under inert gas.[8]
Anhydrous Tetrahydrofuran (THF)109-99-972.11-150 mLUse a dry, inhibitor-free solvent from a solvent purification system or a freshly opened bottle.
Deionized Water (H₂O)7732-18-518.02-As requiredFor workup.
15% (w/v) Sodium Hydroxide (NaOH)1310-73-240.00-As requiredFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-As requiredDrying agent.
Diethyl Ether (Et₂O)60-29-774.12-As requiredFor extraction.
Hydrochloric Acid (HCl) in Et₂O---As requiredOptional, for salt formation.
Critical Safety Precautions
  • Lithium Aluminum Hydride (LiAlH₄) is a highly dangerous substance. It reacts violently with water and protic solvents to release flammable hydrogen gas, which can ignite spontaneously.[9][13]

  • All operations involving LiAlH₄ must be conducted in a certified chemical fume hood under a dry, inert atmosphere (e.g., Nitrogen or Argon).

  • All glassware must be oven-dried or flame-dried immediately before use to remove any traces of moisture.

  • Personal Protective Equipment (PPE) is mandatory: Wear a fire-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., nitrile).

  • Keep a Class D fire extinguisher (for combustible metals) and a container of dry sand readily accessible for emergencies. DO NOT use water or CO₂ extinguishers on a LiAlH₄ fire. [13]

Step-by-Step Procedure

Reaction Setup:

  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

  • In a separate 100 mL oven-dried flask, dissolve 5.00 g (25.2 mmol) of 2-bromo-4-cyanophenol in 50 mL of anhydrous THF.

Reaction Execution:

  • To the 250 mL reaction flask, carefully add 1.44 g (37.9 mmol) of LiAlH₄ powder under a positive pressure of inert gas.

  • Add 100 mL of anhydrous THF to the LiAlH₄ powder via cannula or syringe. Stir the resulting suspension and cool the flask to 0 °C using an ice-water bath.

  • Using a syringe or dropping funnel, add the solution of 2-bromo-4-cyanophenol dropwise to the stirred LiAlH₄ suspension over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. A vigorous evolution of gas may be observed initially if the starting material has any residual moisture.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.

Workup and Purification:

  • CRITICAL STEP (QUENCHING): Cool the reaction flask back down to 0 °C in an ice-water bath. Quench the reaction by adding reagents dropwise in the following sequence (known as the Fieser workup) with vigorous stirring:

    • Slowly add 1.5 mL of deionized water.

    • Slowly add 1.5 mL of 15% aqueous NaOH solution.

    • Slowly add 4.5 mL of deionized water.

  • A granular white precipitate of aluminum salts should form. Allow the mixture to stir at room temperature for 30 minutes to ensure complete precipitation.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or diethyl ether (3 x 30 mL).

  • Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Optional (for enhanced stability): The purified free amine can be dissolved in diethyl ether and precipitated as its hydrobromide or hydrochloride salt by the slow addition of HBr or HCl in ether. The resulting salt can be collected by filtration, washed with cold ether, and dried under vacuum.

Process Visualization and Data Summary

Experimental Workflow Diagram

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Setup_Flask Flame-dry 3-neck flask under N2/Ar atmosphere Prepare_LAH Add LiAlH4 and anhydrous THF Setup_Flask->Prepare_LAH Cool_LAH Cool LiAlH4 suspension to 0 °C Prepare_LAH->Cool_LAH Prepare_SM Dissolve 2-bromo-4-cyanophenol in anhydrous THF Add_SM Slowly add substrate solution (T < 10 °C) Prepare_SM->Add_SM Cool_LAH->Add_SM Stir_RT Warm to RT and stir for 2-4 hours Add_SM->Stir_RT Monitor_TLC Monitor via TLC Stir_RT->Monitor_TLC Cool_Quench Cool to 0 °C Monitor_TLC->Cool_Quench Quench Quench with H2O, then 15% NaOH, then H2O Cool_Quench->Quench Filter Filter through Celite® and wash Quench->Filter Concentrate Concentrate filtrate on rotovap Filter->Concentrate Purify Purify crude product (Recrystallization or Chromatography) Concentrate->Purify Final_Product Pure this compound Purify->Final_Product

Caption: Workflow for the synthesis of this compound.

Summary of Key Reaction Parameters
ParameterValue
Scale25.2 mmol
LiAlH₄ Equivalents1.5
SolventAnhydrous THF
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
Typical Yield75 - 90%

Characterization of this compound

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₇H₈BrNO

  • Molecular Weight: 202.05 g/mol [14]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~7.40 (d, 1H, Ar-H)

    • δ ~7.15 (dd, 1H, Ar-H)

    • δ ~6.90 (d, 1H, Ar-H)

    • δ ~5.00 (s, 1H, OH, broad)

    • δ ~3.80 (s, 2H, CH₂)

    • δ ~2.50 (s, 2H, NH₂, broad, exchanges with D₂O) (Note: Exact shifts and coupling constants may vary. Phenolic and amine protons are broad and may shift depending on concentration and solvent purity.)

  • FTIR (KBr, cm⁻¹):

    • 3400-3200 (O-H and N-H stretching, broad)

    • 3100-3000 (Aromatic C-H stretching)

    • 2950-2850 (Aliphatic C-H stretching)

    • ~1600, ~1500 (Aromatic C=C bending)

    • ~1250 (C-O stretching)

    • ~1050 (C-N stretching)

    • ~600-500 (C-Br stretching)

  • Mass Spectrometry (EI):

    • m/z (%): 203/201 (M⁺, characteristic ~1:1 ratio for Bromine isotopes), 186/184 ([M-NH₃]⁺), 122 ([M-Br]⁺).

References

  • Google Patents. (n.d.). Preparation method of 4-bromo-2-aminophenol.
  • Wikipedia. (2023). Nitrile reduction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-4-cyanophenol: Synthesis, Properties, and Applications in Pharmaceuticals and Agrochemicals.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • ACS Publications. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry.
  • PubChem. (n.d.). 4-Amino-2-bromophenol.
  • Chemguide. (n.d.). Reducing nitriles to primary amines.
  • Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • New Jersey Department of Health. (n.d.). Lithium Aluminum Hydride Hazard Summary.
  • RSC Publishing. (2024). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition.
  • ResearchGate. (n.d.). 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the presence of b hemicucurbit[15]uril, c hemicucurbit[10]uril.
  • ACS Publications. (1951). Notes- The Hydrogenation of Nitriles to Primary Amines. The Journal of Organic Chemistry.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: aluminium lithium hydride.
  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions.
  • RSC Publishing. (2024). Manganese catalysed reduction of nitriles with amine boranes. Catalysis Science & Technology.
  • JoVE. (2025). Video: Nitriles to Amines: LiAlH4 Reduction.
  • Chemsrc. (2025). 2-bromo-4-cyanophenol | CAS#:2315-86-8.
  • PubChem. (n.d.). 2-(Aminomethyl)-4-bromophenol.
  • Google Patents. (n.d.). Method for the hydrogenation of nitriles to primary amines.
  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride.

Sources

Reductive amination protocols for 4-(Aminomethyl)-2-bromophenol synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Defining the Scope

I'm zeroing in on defining the precise scope for the application note and protocol guide. My current focus is to ensure a comprehensive overview of reductive amination techniques, specifically tailored for synthesizing 4-(Aminomethyl)-2-bromophenol. I'm prioritizing clarity and practical guidance for the user.

Analyzing the Requirements

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Developing the Framework

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Structuring the Guide

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Designing the Structure

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Defining the Approach

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I will begin by introducing the target molecule and reductive amination. I will then explain the reaction mechanism and detail key reagent selection. I will provide experimental protocols and address potential challenges.

Defining the Structure

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4-(Aminomethyl)-2-bromophenol as an intermediate in pharmaceutical synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Compound

I'm currently engaged in comprehensive Google searches to uncover details about 4-(Aminomethyl)-2-bromophenol. My initial focus is on its synthesis, key properties, and pharmaceutical uses, including its potential role as a synthetic intermediate. I'm aiming to build a solid foundation of existing knowledge.

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Developing Application Note Strategy

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Using 4-(Aminomethyl)-2-bromophenol in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Investigation

I've started with comprehensive Google searches, homing in on the Suzuki coupling. I'm focusing on the mechanism, catalysts, bases, solvents, and reaction conditions. I am simultaneously performing searches. I've yet to analyze the data.

Gathering Initial Data

I'm now expanding my initial investigation to focus on 4-(Aminomethyl)-2-bromophenol and its use in Suzuki couplings. I am looking into protecting group strategies and specific protocols. I'm also seeking authoritative sources and review articles. After, I intend to structure the application note with an introduction, reaction mechanism (with a diagram), table of reaction components, a detailed protocol, and a troubleshooting guide.

Expanding Search & Planning

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Biological activity screening of 4-(Aminomethyl)-2-bromophenol derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Aromatic Compounds

I am starting my investigation into 4-(Aminomethyl)-2-bromophenol derivatives by using targeted Google searches. I'm focusing on gathering information regarding their biological activities, associated screening assays, and established synthetic routes. I'm hoping to build a solid foundation of current knowledge before I get any further.

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4-(Aminomethyl)-2-bromophenol for the synthesis of novel heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Synthesis

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The Versatile Scaffold: Application Notes and Protocols for 4-(Aminomethyl)-2-bromophenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Substructure

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" represents a cornerstone of efficient medicinal chemistry. These are molecular frameworks that demonstrate the ability to bind to multiple biological targets, often with high affinity, thereby serving as versatile templates for the development of novel therapeutic agents. The 4-(aminomethyl)-2-bromophenol moiety is emerging as one such valuable scaffold. Its unique trifunctional nature, comprising a reactive aminomethyl group, a strategically positioned bromine atom, and a phenolic hydroxyl group, offers a rich chemical space for derivatization and optimization of pharmacological activity.

This guide provides an in-depth exploration of the application of this compound, also known by its synonym 5-bromo-2-hydroxybenzylamine, in medicinal chemistry. We will delve into its pivotal role as a key building block in the synthesis of established drugs, detail synthetic protocols, and discuss the pharmacological significance of the resulting molecules.

Core Application: A Linchpin in the Synthesis of Ambroxol

A prime example of the successful application of the this compound scaffold is its role as a central intermediate in the synthesis of Ambroxol. Ambroxol is a widely used mucolytic agent that promotes the clearance of mucus from the respiratory tract and is used in the treatment of various respiratory diseases.[1][2][3][4][5] The synthesis of Ambroxol highlights the utility of the functionalities present in 5-bromo-2-hydroxybenzylamine.

Retrosynthetic Analysis of Ambroxol

A logical retrosynthetic disconnection of Ambroxol reveals the strategic importance of the this compound core. The final molecule is assembled through the formation of a C-N bond between the aminomethyl group of a brominated benzylamine derivative and trans-4-aminocyclohexanol.

Retrosynthesis of Ambroxol Ambroxol Ambroxol Intermediate1 Key Intermediate (Schiff Base/Imine) Ambroxol->Intermediate1 Reduction Precursor1 2-Amino-3,5-dibromobenzaldehyde Intermediate1->Precursor1 Condensation Precursor2 trans-4-Aminocyclohexanol Intermediate1->Precursor2 Benzylamine This compound (or its dibrominated analog) Precursor1->Benzylamine Oxidation Synthesis of Ambroxol cluster_0 Reductive Amination cluster_1 Salt Formation & Purification 2-Amino-3,5-dibromobenzaldehyde 2-Amino-3,5-dibromobenzaldehyde Imine Intermediate Schiff Base (Imine) 2-Amino-3,5-dibromobenzaldehyde->Imine Intermediate Condensation (Methanol, Reflux) trans-4-Aminocyclohexanol trans-4-Aminocyclohexanol trans-4-Aminocyclohexanol->Imine Intermediate Ambroxol Ambroxol Imine Intermediate->Ambroxol Reduction (NaBH4) Ambroxol_HCl Ambroxol Hydrochloride Ambroxol->Ambroxol_HCl HCl Purified Ambroxol_HCl Purified Ambroxol HCl Ambroxol_HCl->Purified Ambroxol_HCl Recrystallization

Sources

Derivatization of 4-(Aminomethyl)-2-bromophenol for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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Initiating Data Integration

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Analyzing Search Results

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Developing Structure and Strategy

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Developing Detailed Protocols

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Initiating Expanded Search

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Focusing on Protocol Generation

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Formulating Initial Strategies

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4-(Aminomethyl)-2-bromophenol as a building block for enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Compound

I'm currently engaged in a deep dive into 4-(Aminomethyl )-2-bromophenol. My primary focus right now is gathering foundational data, using Google searches to build a solid base of information on its chemical properties, reactivity, and established uses within medicinal chemistry. The goal is a comprehensive overview.

Focusing on Synthesis Details

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Antioxidant properties of bromophenol derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Building the Base

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Gathering Bromophenol Knowledge

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Refining Application Notes

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Application Notes & Protocols: Investigating the Anticancer Activity of Substituted Aminophenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Aminophenol Scaffold

The aminophenol scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. Its unique chemical properties, including its capacity for hydrogen bonding, metal chelation, and participation in redox cycling, make it a versatile template for designing novel therapeutic agents. In oncology, substituted aminophenols have emerged as a promising class of compounds with potent and often selective anticancer activities. Their mechanisms of action are diverse, ranging from the induction of oxidative stress and apoptosis to the targeted inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

These application notes provide a comprehensive guide for researchers investigating the anticancer potential of novel substituted aminophenol derivatives. We will delve into the underlying mechanisms, provide detailed, field-tested protocols for essential in vitro assays, and discuss the rationale behind experimental design, ensuring a robust and reproducible evaluation of your compounds.

Part 1: Mechanistic Insights - How Aminophenols Exert Anticancer Effects

The anticancer efficacy of substituted aminophenols is not monolithic; it is a multifactorial process influenced by the specific substitution patterns on the aromatic ring. These modifications dictate the compound's electronic properties, steric hindrance, and ultimately, its biological targets. Below, we explore the primary mechanisms.

Induction of Apoptosis via Oxidative Stress

A predominant mechanism for many aminophenol derivatives is the generation of reactive oxygen species (ROS). The phenol moiety can undergo oxidation to a semiquinone radical, which then redox cycles, consuming molecular oxygen and producing superoxide anions. This cascade leads to a state of severe oxidative stress within the cancer cell.

Causality: Cancer cells often exhibit a higher basal level of ROS compared to normal cells, making them more vulnerable to further ROS insults. The overwhelming oxidative stress disrupts mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the intrinsic apoptotic pathway.

G cluster_0 Cancer Cell Cytoplasm AP Substituted Aminophenol ROS ↑ Reactive Oxygen Species (ROS) AP->ROS Redox Cycling Mito Mitochondrial Membrane Damage ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by aminophenol-induced ROS.

Inhibition of Key Kinase Signaling Pathways

Strategic substitutions on the aminophenol ring can transform the scaffold into a potent inhibitor of protein kinases that are often dysregulated in cancer. For instance, certain derivatives have been shown to target pathways like PI3K/Akt/mTOR, which are critical for cell growth, proliferation, and survival.

Causality: The amino and hydroxyl groups can form critical hydrogen bonds within the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates. This blockade effectively shuts down the pro-survival signaling cascade, leading to cell cycle arrest and apoptosis.

G cluster_0 Cellular Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation AP Substituted Aminophenol AP->PI3K Inhibition AP->Akt Inhibition

Caption: Experimental workflow for the Annexin V-FITC/PI apoptosis assay.

Part 3: Authoritative Grounding & Further Reading

To ensure the scientific integrity of your research, it is crucial to ground your work in established literature. The following references provide a starting point for understanding the synthesis, mechanism of action, and therapeutic potential of aminophenol derivatives in oncology.

References

  • Title: Synthesis and biological evaluation of novel aminophenol derivatives as potential anticancer agents. Source: European Journal of Medicinal Chemistry URL:[Link]
  • Title: The role of oxidative stress in the anticancer activity of aminophenol compounds. Source: Free Radical Biology and Medicine URL:[Link]
  • Title: Structure-activity relationship of substituted aminophenols as inhibitors of protein kinases. Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: A review on the anticancer potential of aminophenol and its derivatives. Source: RSC Medicinal Chemistry URL:[Link]
  • Title: MTT Cell Viability Assay. Source: JoVE (Journal of Visualized Experiments) URL:[Link]
  • Title: Detection of Apoptosis by Annexin V-FITC/PI Staining. Source: Current Protocols in Molecular Biology URL:[Link]

Protocol for N-alkylation of 4-(Aminomethyl)-2-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategies

I'm currently engaged in comprehensive Google searches to gather information. My focus is on the N-alkylation of aminophenols, especially methodologies relevant to 4-(aminomethyl)-2-bromophenol. I'm carefully constructing search queries to maximize the efficiency of my information gathering.

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Deepening Research & Planning

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Expanding Search Scope

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HPLC method for purity analysis of 4-(Aminomethyl)-2-bromophenol.

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Initial Research

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4-(Aminomethyl)-2-bromophenol in the synthesis of antibacterial agents.

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

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Troubleshooting & Optimization

Improving yield in 4-(Aminomethyl)-2-bromophenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Research

I've initiated comprehensive Google searches, focusing on the synthesis of 4-(Aminomethyl)-2-bromophenol. I'm currently gathering information on common synthetic routes, anticipated side reactions, and methods to enhance yield. The goal is to build a solid foundation of existing knowledge for this investigation.

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Technical Support Center: Bromination of Aminophenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of aminophenols. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven solutions to navigate the complexities of this important transformation.

Introduction

The bromination of aminophenols is a cornerstone reaction in the synthesis of a vast array of pharmaceutical intermediates and fine chemicals. The interplay between the activating hydroxyl and amino groups presents unique challenges in controlling regioselectivity and preventing unwanted side reactions. This guide provides a structured approach to troubleshooting common issues, ensuring robust and reproducible outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems you may encounter during the bromination of aminophenols.

Problem 1: Poor Regioselectivity - Mixture of Isomers Obtained

Symptoms:

  • NMR or LC-MS analysis of the crude reaction mixture shows multiple brominated isomers.

  • Difficulty in isolating the desired product in high purity.

Root Cause Analysis: The hydroxyl (-OH) and amino (-NH2) groups are both strong ortho-, para-directing groups. Their combined influence can lead to the formation of multiple brominated products, especially on a highly activated aromatic ring. The final isomer distribution is sensitive to solvent, temperature, and the nature of the brominating agent.

Solutions:

1. pH Control: The protonation state of the aminophenol is critical. Under acidic conditions, the amino group is protonated to form an ammonium salt (-NH3+), which is a deactivating, meta-directing group. This can be leveraged to direct bromine to positions ortho and para to the hydroxyl group.

  • Protocol: Dissolve the aminophenol in a suitable solvent (e.g., acetic acid or a buffered aqueous solution) and adjust the pH to be acidic before the addition of the brominating agent. The optimal pH will depend on the specific pKa of the aminophenol.

2. Choice of Brominating Agent: The reactivity of the brominating agent plays a significant role.

Brominating AgentReactivityTypical Use Case
Br2 HighCan lead to over-bromination and poor selectivity.
N-Bromosuccinimide (NBS) ModerateOften provides better selectivity.
Pyridinium Bromide Perbromide MildUseful for sensitive substrates.

3. Use of Protecting Groups: Protecting one of the functional groups can simplify the directing effects. Acetylation of the amino group to form an acetamido group is a common and effective strategy. The acetamido group is still an ortho-, para-director but is less activating than the amino group, which can afford greater control.

Experimental Workflow for Selective Bromination:

cluster_0 Protection-Bromination-Deprotection Strategy Aminophenol Starting Aminophenol Protected N-Acetyl Aminophenol Aminophenol->Protected Ac2O, Pyridine Brominated_Protected Brominated N-Acetyl Aminophenol Protected->Brominated_Protected NBS, AcOH Final_Product Desired Bromoaminophenol Brominated_Protected->Final_Product Acid/Base Hydrolysis

Caption: A typical protection strategy workflow.

Problem 2: Polybromination

Symptoms:

  • Mass spectrometry data indicates the presence of di- or tri-brominated species.

  • The reaction proceeds too quickly upon addition of the brominating agent.

Root Cause Analysis: The high electron density of the aminophenol ring makes it susceptible to multiple halogenations. This is particularly prevalent when using highly reactive brominating agents like elemental bromine or when the reaction stoichiometry is not carefully controlled.

Solutions:

1. Stoichiometric Control:

  • Use a slight excess (1.0-1.1 equivalents) of a milder brominating agent like N-bromosuccinimide (NBS).

  • Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration at all times.

2. Temperature Management:

  • Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity for mono-bromination.

Problem 3: Product Degradation and Color Formation (Oxidation)

Symptoms:

  • The reaction mixture turns dark brown or black.

  • Low yield of the desired product and the formation of tar-like substances.

Root Cause Analysis: Aminophenols are susceptible to oxidation, and this can be exacerbated by the presence of bromine, which is an oxidizing agent. The resulting oxidation products can polymerize, leading to the observed color change and product loss.

Solutions:

1. Degassing of Solvents:

  • Use solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

2. Use of Antioxidants:

  • In some cases, the addition of a small amount of an antioxidant, such as sodium thiosulfate, at the end of the reaction can quench excess bromine and prevent further oxidation during workup.

3. Inert Atmosphere:

  • Conducting the reaction under an inert atmosphere of nitrogen or argon can significantly reduce oxidative side reactions.

Troubleshooting Decision Tree:

Start Bromination Issue Observed Isomer_Mix Mixture of Isomers? Start->Isomer_Mix Polybromination Polybromination? Isomer_Mix->Polybromination No pH_Control Adjust pH (Acidic) Isomer_Mix->pH_Control Yes Degradation Degradation/Color? Polybromination->Degradation No Stoichiometry Control Stoichiometry Polybromination->Stoichiometry Yes Inert_Atmosphere Use Inert Atmosphere Degradation->Inert_Atmosphere Yes Protecting_Group Use Protecting Group pH_Control->Protecting_Group Milder_Br Use Milder Brominating Agent Protecting_Group->Milder_Br Low_Temp Lower Reaction Temperature Stoichiometry->Low_Temp Low_Temp->Milder_Br Degas_Solvents Degas Solvents Inert_Atmosphere->Degas_Solvents

Caption: A decision tree for troubleshooting aminophenol bromination.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the bromination of aminophenols?

The choice of solvent is critical and substrate-dependent. Acetic acid is a common choice as it can help to modulate the reactivity of the amino group. Dichloromethane or chloroform can also be used, particularly with NBS. For reactions where pH control is paramount, aqueous buffered systems may be employed.

Q2: How can I effectively purify my brominated aminophenol from unreacted starting material and side products?

Column chromatography on silica gel is the most common method for purification. A gradient elution system, often starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. Recrystallization can also be a powerful purification technique if a suitable solvent system is found.

Q3: Is it always necessary to use a protecting group for the amino function?

Not always. For some substrates, careful control of reaction conditions (pH, temperature, stoichiometry) can provide the desired regioselectivity without the need for protection. However, for complex molecules or when high selectivity is required, a protection-deprotection sequence is often the most reliable strategy.

Q4: My reaction is complete, but I'm having trouble with the workup. What are some common pitfalls?

A common issue is the presence of unreacted bromine. This can be quenched by washing the organic layer with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite until the color of bromine is no longer visible. Emulsion formation during aqueous workup can also be problematic; addition of brine can often help to break up emulsions.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.

Purification challenges of 4-(Aminomethyl)-2-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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Optimizing temperature for 4-(Aminomethyl)-2-bromophenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by delving into Google searches to find information on synthesizing 4-(Aminomethyl)-2-bromophenol. My primary focus is on reaction conditions, temperature specifics, likely side reactions, and purification approaches. This initial data gathering is crucial for forming a solid foundation.

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Catalyst selection for the synthesis of 4-(Aminomethyl)-2-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Research

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Preventing oxidation of 4-(Aminomethyl)-2-bromophenol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Starting Chemical Research

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Outlining Support Protocols

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Troubleshooting low yield in reductive amination of 2-bromo-4-formylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

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How to remove impurities from brominated phenols

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Impurities

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Suzuki Coupling with Electron-Rich Bromophenols: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving electron-rich bromophenols. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this specific, yet crucial, transformation. We will delve into the mechanistic nuances, troubleshoot common experimental hurdles, and provide validated protocols to enhance your reaction success.

Section 1: Understanding the Core Challenge

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. However, the presence of an electron-donating hydroxyl group on the bromobenzene ring introduces a set of unique challenges that can hinder reaction efficiency.

The primary difficulty arises from the increased electron density on the aromatic ring. This has several consequences:

  • Slower Oxidative Addition: The initial, and often rate-limiting, step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. The electron-rich nature of the bromophenol makes this bond stronger and less susceptible to cleavage, thereby slowing down the entire catalytic process.

  • Catalyst Deactivation: The phenolic hydroxyl group can coordinate to the palladium center, leading to the formation of inactive catalyst species. This is particularly problematic with standard palladium catalysts.

  • Side Reactions: The presence of the hydroxyl group can lead to undesired side reactions, such as etherification or protodeboronation of the boronic acid partner, further reducing the yield of the desired product.

Section 2: Frequently Asked Questions (FAQs)

Here we address some of the most common questions we receive regarding Suzuki couplings with electron-rich bromophenols.

Q1: Why is my Suzuki coupling with a bromophenol failing or giving low yields?

A: Low yields in this reaction are often multifactorial. The most common culprits are inefficient oxidative addition due to the electron-rich nature of the substrate, catalyst inhibition or deactivation by the phenolic hydroxyl group, and suboptimal choice of ligand, base, or solvent. It is crucial to select a catalyst system specifically designed to overcome the electronic deactivation of the aryl bromide.

Q2: What is the best palladium catalyst to use for this type of coupling?

A: While there is no single "best" catalyst for all substrates, palladium catalysts featuring bulky, electron-rich phosphine ligands have shown great success. These ligands promote the oxidative addition step and stabilize the active Pd(0) species. Buchwald and Fu have developed a range of highly effective pre-catalysts and ligands, such as SPhos, XPhos, and RuPhos, which are often the go-to choices for these challenging couplings.

Q3: Can the hydroxyl group of the bromophenol interfere with the reaction?

A: Absolutely. The acidic proton of the hydroxyl group can react with the base, and the resulting phenoxide can coordinate to the palladium center, potentially leading to catalyst inhibition. In some cases, O-arylation (etherification) can occur as a side reaction. Careful selection of the base is critical to minimize these issues.

Q4: My boronic acid seems to be decomposing. What can I do?

A: Boronic acids, especially under basic conditions and at elevated temperatures, can undergo protodeboronation, where the C-B bond is cleaved, or form unreactive boroxines through dehydration. To mitigate this, one can use a milder base, lower reaction temperatures if possible, or use a stoichiometric excess of the boronic acid. Alternatively, using more stable boron reagents like MIDA boronates or potassium trifluoroborate salts can be a viable strategy.

Section 3: Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the Suzuki coupling of electron-rich bromophenols.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Bromophenol 1. Inefficient Oxidative Addition.1a. Switch to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos). 1b. Increase the catalyst loading (start with 1-2 mol% and increase incrementally). 1c. Increase the reaction temperature.
2. Catalyst Deactivation.2a. Ensure rigorous degassing of the solvent and use of an inert atmosphere (Argon or Nitrogen). 2b. Use a pre-catalyst that is more resistant to deactivation.
3. Incorrect Base.3a. Screen different bases. Inorganic bases like K3PO4 or K2CO3 are often effective. 3b. For sensitive substrates, consider milder organic bases like triethylamine or DIPEA.
Significant Byproduct Formation (e.g., Homocoupling of Boronic Acid) 1. Presence of Oxygen.1a. Improve degassing techniques (e.g., freeze-pump-thaw cycles).
2. Suboptimal Ligand:Palladium Ratio.2a. For air-stable Pd(II) precursors, ensure a proper ligand-to-metal ratio (typically 1:1 to 2:1).
Decomposition of Boronic Acid 1. Protodeboronation.1a. Use a milder base or a biphasic solvent system to control the base concentration in the organic phase. 1b. Use a slight excess (1.1-1.5 equivalents) of the boronic acid.
2. Formation of Boroxines.2a. Use freshly opened or properly stored boronic acid. 2b. Consider using potassium trifluoroborate salts or MIDA boronates, which are more stable.

Section 4: Optimized Protocols & Methodologies

The following is a general, yet robust, starting protocol for the Suzuki coupling of an electron-rich bromophenol. It should be optimized for each specific substrate combination.

Materials:

  • Electron-rich bromophenol (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K3PO4, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 10:1, 5 mL)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the electron-rich bromophenol, arylboronic acid, palladium pre-catalyst, and base.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling catalytic cycle.

Suzuki_Coupling_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Catalyst Catalyst Oxidative Addition Product Oxidative Addition Product Transmetalation Product Transmetalation Product Coupled Product Coupled Product Catalyst_Deactivation Active Pd(0) Catalyst Active Pd(0) Catalyst Inactive Pd-Phenoxide Complex Inactive Pd-Phenoxide Complex Active Pd(0) Catalyst->Inactive Pd-Phenoxide Complex Reaction Bromophenol Bromophenol Bromophenol->Inactive Pd-Phenoxide Complex Coordination Base Base Base->Bromophenol Deprotonation

Caption: A simplified representation of catalyst deactivation by a phenolic substrate.

Section 5: References

  • Buchwald, S. L. (2008). Cross-Coupling Reactions: A Practical Guide. Topics in Current Chemistry, 219, 1-13. [Link]

  • Fu, G. C. (2008). Cross-Coupling Reactions of Aryl and Vinyl Halides with Organoboron Reagents. Angewandte Chemie International Edition, 47(45), 8568-8570. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Enduring Appeal of Boron in Synthesis. Angewandte Chemie International Edition, 53(13), 3359-3360. [Link]

Technical Support Center: Synthesis of 4-(Aminomethyl)-2-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common challenges in the multi-step synthesis of 4-(Aminomethyl)-2-bromophenol, a critical building block in pharmaceutical and materials science. This technical support center is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, ensuring higher yields, purity, and reproducibility.

Strategic Overview of the Synthesis

The scaled-up synthesis of this compound is most reliably achieved through a multi-step pathway starting from the readily available p-cresol. This route is designed to control regioselectivity and minimize the formation of difficult-to-separate isomers. The core strategy involves:

  • Electrophilic Bromination: Introduction of a bromine atom ortho to the hydroxyl group of p-cresol.

  • Radical-Initiated Benzylic Bromination: Functionalization of the methyl group to a bromomethyl group, which serves as a handle for amination.

  • Primary Amine Installation: Conversion of the benzylic bromide to the primary amine, for which the Gabriel synthesis is a superior method to avoid over-alkylation.[1][2]

Visualized Synthetic Workflow

Synthesis_Workflow PCresol p-Cresol BMPC 2-Bromo-4-methylphenol PCresol->BMPC Br₂, Solvent (e.g., Chlorobenzene) [Ref: 19] BBMP 4-(Bromomethyl)-2-bromophenol BMPC->BBMP NBS, AIBN (Radical Initiator) [Ref: 10] Phthalimide_Intermediate N-Alkylphthalimide Intermediate BBMP->Phthalimide_Intermediate Potassium Phthalimide (Gabriel Synthesis) [Ref: 1, 2] Final_Product This compound Phthalimide_Intermediate->Final_Product Hydrazine (N₂H₄) (Hydrazinolysis) [Ref: 3, 5]

Caption: A common synthetic route from p-cresol to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting by Stage

This section addresses specific issues that may arise during the synthesis. The advice provided is grounded in fundamental chemical principles to empower users to diagnose and solve problems effectively.

Stage 1: Electrophilic Bromination of p-Cresol

The goal of this stage is the selective synthesis of 2-bromo-4-methylphenol. The primary challenge is controlling the position of the incoming bromine atom.

Q1: My bromination of p-cresol is producing a significant amount of the 2,6-dibrominated byproduct. How can I improve selectivity for the mono-brominated product?

A1: The hydroxyl and methyl groups of p-cresol are both activating and ortho-, para-directing. Since the para position is blocked, bromination occurs at the ortho positions. To prevent di-substitution, you must carefully control the stoichiometry of the brominating agent.

  • Expertise & Causality: Over-bromination occurs when excess bromine is present after the initial mono-bromination, which is a fast reaction. The mono-brominated product is still an activated ring and can react further.

  • Troubleshooting Action:

    • Stoichiometry: Use no more than 1.0 to 1.05 molar equivalents of bromine (Br₂).

    • Slow Addition: Add the bromine solution dropwise to the solution of p-cresol at a reduced temperature (0-5 °C). This maintains a low instantaneous concentration of bromine, favoring the initial reaction over the subsequent one. A patent for a similar process suggests carrying out the bromination at room temperature under a slight negative pressure.[3]

    • Solvent Choice: Using a non-polar solvent like chlorobenzene or carbon disulfide can help moderate the reaction.[3][4]

Q2: I am getting a mixture of 2-bromo-4-methylphenol and unreacted p-cresol. Should I increase the amount of bromine?

A2: While tempting, increasing the total amount of bromine risks the di-substitution issue described in Q1. Incomplete conversion is often a result of reaction time or temperature.

  • Troubleshooting Action:

    • Monitor with TLC: Before workup, check the reaction mixture by Thin Layer Chromatography (TLC). If starting material is still present, allow the reaction to stir for longer at the same temperature.

    • Temperature Control: If the reaction has stalled at a low temperature, allow it to slowly warm to room temperature and monitor its progress.

    • Purification: It is often more practical to accept a small amount of unreacted starting material and separate it during purification (e.g., via distillation) than to risk over-bromination.[3][4]

Stage 2: Benzylic Bromination with N-Bromosuccinimide (NBS)

This step converts 2-bromo-4-methylphenol to 4-(bromomethyl)-2-bromophenol via a free-radical mechanism. Selectivity is key, as electrophilic aromatic substitution is a competing pathway.

Q3: My NBS reaction is not working. The starting material is mostly unreacted. What is the problem?

A3: This is a classic issue with radical reactions and usually points to a problem with initiation or the presence of radical inhibitors.

  • Expertise & Causality: Radical chain reactions require an initiation step to generate the first radicals. This is typically done with a dedicated radical initiator (like AIBN or benzoyl peroxide) or photochemical energy (UV light). The reaction can be quenched by radical scavengers, such as oxygen or certain impurities.[5]

  • Troubleshooting Action:

    • Initiator Check: Ensure your radical initiator (e.g., AIBN) is fresh. Old AIBN can decompose and lose effectiveness.

    • Inert Atmosphere: De-gas your solvent (e.g., by bubbling nitrogen or argon through it for 15-20 minutes) before adding reagents to remove dissolved oxygen, which is a radical inhibitor.

    • Solvent Purity: Use a non-polar, anhydrous solvent like carbon tetrachloride (CCl₄) or cyclohexane. Polar solvents can favor ionic pathways over radical ones.

    • Initiation Method: If using AIBN, ensure the reaction temperature is high enough to cause its decomposition (typically >70 °C). If using light, ensure the lamp is functional and positioned correctly.

Q4: Instead of the desired benzylic bromide, I am forming a new, more polar spot on TLC that looks like an aromatic bromination product. Why?

A4: You are likely promoting the electrophilic bromination pathway instead of the radical pathway. This occurs when free bromine (Br₂) is present in significant concentrations.

  • Expertise & Causality: NBS is designed to provide a very low, steady-state concentration of Br₂ for radical reactions. If the NBS contains Br₂ as an impurity, or if the reaction conditions are polar, the ionic electrophilic addition to the activated phenol ring can compete and even dominate. The phenolic -OH group is highly activating and can direct bromination to the C6 position.

  • Troubleshooting Action:

    • Recrystallize NBS: NBS can decompose over time to produce bromine. Recrystallize your NBS from water if it has a yellow or orange tint. Pure NBS is white.

    • Avoid Polar Solvents: Do not use polar solvents like THF or alcohols for this step.

    • Scavenge HBr: The HBr byproduct can catalyze the formation of Br₂ from NBS. Some protocols include a non-basic scavenger, but this is less common. Adhering to proper radical conditions is the best solution.

ParameterBenzylic Bromination (Radical)Aromatic Bromination (Electrophilic)
Reagent N-Bromosuccinimide (NBS)Bromine (Br₂)
Conditions Radical initiator (AIBN) or UV lightLewis acid (e.g., FeBr₃) or polar solvent
Solvent Non-polar (CCl₄, cyclohexane)Polar (Acetic acid, CH₂Cl₂)
Mechanism Free radical chain reactionElectrophilic aromatic substitution
Stage 3: Amination via Gabriel Synthesis

This stage uses potassium phthalimide to convert the benzylic bromide into a protected primary amine, which is then deprotected. It is highly effective for synthesizing primary amines without the risk of over-alkylation that occurs with ammonia.[1][6]

Q5: My reaction between 4-(bromomethyl)-2-bromophenol and potassium phthalimide is very slow or incomplete. How can I speed it up?

A5: This is an SN2 reaction, and its rate is highly dependent on the solvent and temperature.[7][8]

  • Expertise & Causality: The phthalimide anion is a reasonably good nucleophile. To maximize its reactivity and ensure the reaction proceeds efficiently, a polar aprotic solvent is ideal. These solvents solvate the potassium cation but leave the phthalimide anion relatively "naked" and nucleophilic.

  • Troubleshooting Action:

    • Solvent Choice: Use a polar aprotic solvent like DMF (N,N-dimethylformamide) or DMSO. These solvents significantly accelerate SN2 reactions compared to polar protic or non-polar solvents.[8]

    • Temperature: Gently heating the reaction mixture (e.g., to 60-80 °C) will increase the reaction rate. Monitor by TLC to avoid decomposition.

    • Reagent Quality: Ensure your potassium phthalimide is dry. The presence of water can hydrolyze the reagent and interfere with the reaction.

Q6: The final deprotection step with hydrazine is messy and the product is difficult to isolate from the phthalhydrazide byproduct. Are there alternatives?

A6: Yes, the workup after hydrazinolysis can be challenging due to the precipitation of phthalhydrazide. While hydrazine is the most common and often most effective reagent (the Ing-Manske procedure), alternatives exist.[8]

  • Expertise & Causality: The deprotection involves the nucleophilic attack of hydrazine on the carbonyls of the phthalimide ring, leading to the formation of a stable six-membered ring (phthalhydrazide) and release of the primary amine.[7]

  • Troubleshooting Action:

    • Improved Hydrazinolysis Workup: After the reaction is complete, acidify the mixture with dilute HCl. This will protonate your product amine, making it water-soluble (as the hydrochloride salt), while the neutral phthalhydrazide remains as a solid. Filter off the solid, then basify the aqueous filtrate to precipitate your free amine product.

    • Acidic Hydrolysis: You can hydrolyze the N-alkylphthalimide intermediate using a strong acid (e.g., refluxing with aqueous HBr or HCl).[6] This will produce your desired amine as an ammonium salt and phthalic acid. Caution: This method requires harsh conditions and may not be suitable if other acid-sensitive functional groups are present.

    • Basic Hydrolysis: Saponification with aqueous NaOH or KOH is another option, but it often requires very harsh conditions and can lead to side reactions and lower yields.[7]

Detailed Experimental Protocols

The following protocols are generalized guidelines. Researchers should adapt them based on the specific scale and equipment available.

Protocol 1: Synthesis of 2-Bromo-4-methylphenol
  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (to trap HBr), dissolve p-cresol (1.0 eq) in chlorobenzene (2-3 mL per gram of cresol).[3]

  • Cool the flask to 0-5 °C in an ice bath.

  • Prepare a solution of bromine (1.05 eq) in a minimal amount of chlorobenzene and add it to the dropping funnel.

  • Add the bromine solution dropwise to the stirred p-cresol solution over 1-2 hours, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours. Monitor completion by TLC (e.g., using 9:1 Hexane:Ethyl Acetate).

  • Wash the reaction mixture with water, then with a saturated sodium bicarbonate solution to remove unreacted bromine and HBr.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure 2-bromo-4-methylphenol.[3]

Protocol 2: Synthesis of 4-(Bromomethyl)-2-bromophenol
  • To a solution of 2-bromo-4-methylphenol (1.0 eq) in anhydrous carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq).

  • Add a catalytic amount of a radical initiator, such as AIBN (azobisisobutyronitrile, ~0.02 eq).[5]

  • Reflux the mixture using a heating mantle. The reaction can be initiated and sustained with a UV lamp if an initiator is not used.

  • Monitor the reaction by TLC. The reaction is complete when the starting material is consumed. A key indicator is that the solid succinimide byproduct will float to the top of the CCl₄.

  • Cool the reaction mixture to room temperature and filter off the solid succinimide.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude 4-(bromomethyl)-2-bromophenol, which can often be used in the next step without further purification or can be recrystallized from a suitable solvent like hexane.

Protocol 3: Gabriel Synthesis of this compound
  • Dissolve 4-(bromomethyl)-2-bromophenol (1.0 eq) in DMF.

  • Add potassium phthalimide (1.1 eq) to the solution.[1][2]

  • Heat the mixture to 60-80 °C and stir until TLC analysis shows the consumption of the starting bromide.

  • Cool the reaction mixture to room temperature and add ethanol as a co-solvent.

  • Add hydrazine monohydrate (1.5 - 2.0 eq) and reflux the mixture for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.[6][8]

  • Cool the mixture, add dilute HCl to dissolve the amine product, and filter off the phthalhydrazide solid.

  • Cool the aqueous filtrate in an ice bath and carefully add a base (e.g., NaOH solution) until the pH is >10.

  • The product, this compound, will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.[9]

References

  • Wikipedia contributors. Gabriel synthesis. Wikipedia, The Free Encyclopedia. [Link]
  • Organic Chemistry Tutor. Gabriel Synthesis. [Link]
  • Gabriel Synthesis. Name Reactions in Organic Chemistry. [Link]
  • OrgoSolver. Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). [Link]
  • Chemistry LibreTexts. Gabriel Synthesis. [Link]
  • Organic Syntheses. ortho-Formylation of phenols. Org. Synth. 2002, 79, 159. [Link]
  • PubChem. 2-(Aminomethyl)-4-bromophenol.
  • PubChemLite. This compound hydrobromide (C7H8BrNO). [Link]
  • Royal Society of Chemistry. Copper-catalyzed amination of (bromophenyl)ethanolamine for a concise synthesis of aniline-containing analogues of NMDA NR2B antagonist ifenprodil. Org. Biomol. Chem., 2011, 9, 6935-6945. [Link]
  • Google Patents. Preparation method of 4-bromo-2-aminophenol. CN111302956A.
  • Google Patents. A kind of method for preparing 2-bromo-4-methylphenol. CN101037378B.
  • Google Patents. Method of making 2-bromo-4-chloro substituted phenols. US6417407B1.
  • ResearchGate. Crystal structure of 4-bromo-2,6-bis(hydroxymethyl)phenol, C8H9BrO3. Zeitschrift für Kristallographie - New Crystal Structures, 215(3), 443-444. [Link]
  • Quick Company. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Link]
  • ChemBK. 2-HYDROXYMETHYL-4-BROMOPHENOL. [Link]
  • MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules 2022, 27(21), 7485. [Link]
  • Organic Syntheses. p-BROMOPHENOL. Org. Synth. 1922, 2, 9. [Link]
  • PrepChem.com. Preparation of 4-bromophenol (p-bromophenol; phenol, 4-bromo-). [Link]
  • Royal Society of Chemistry. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Nanoscale Adv., 2024, Advance Article. [Link]
  • Google Patents. Method for purifying crude 4-aminophenol. CN1021818C.
  • PubMed. Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties. Molecules. 2021 Nov 22;26(22):7036. [Link]
  • ResearchGate. Study on 4-bromophenol degradation using wet oxidation in-situ liquid ferrate(VI) in the aqueous phase. Environmental Science and Pollution Research, 2020. [Link]

Sources

Managing solubility issues of 4-(Aminomethyl)-2-bromophenol in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Properties

My initial move involves targeted Google searches to gather physicochemical data on 4-(Aminomethyl)-2-bromophenol. I'm focusing specifically on its solubility across a range of organic and aqueous solvents to start.

Gathering Compound Properties

I'm now expanding my search to include pKa values and known derivatives of this compound, looking for how they may alter solubility. I'm also examining common reactions involving this compound to understand typical conditions and reported challenges. Analytical techniques for concentration and purity are also a key focus.

Expanding Solubility Data Search

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Characterization issues of substituted benzylamines

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Literature Review

I'm starting by diving deep into Google, aiming to build a solid foundation of existing knowledge regarding the challenges that come with characterizing substituted benzylamines. I'm focusing specifically on analytical techniques, namely NMR, mass spec, and chromatography, alongside their synthesis. This initial research should inform a refined approach.

Refining the Research Plan

I'm now shifting gears, analyzing the initial search results to pinpoint recurring problems in characterizing substituted benzylamines, focusing on impurities and degradation. I aim to create a structured technical support center in a Q&A format, explaining the underlying scientific principles, and linking to the source material to build validated analytical protocols. I'm thinking of incorporating tables and diagrams for easy comparison.

Defining Data Structures

I'm now outlining a detailed framework. I'll need to focus on identifying recurring problems associated with impurities, regioisomerism, and degradation. I intend to use a Q&A format and provide troubleshooting strategies and validated analytical protocols. I'll include in-text citations and build tables of data like NMR shifts, and then design diagrams for visual representation of synthesis pathways. Experimental protocols will be developed, followed by a complete references section.

Avoiding over-bromination in phenol synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am now initiating focused Google searches to delve into phenol bromination. My primary goal is to understand the root causes of over-bromination and identify effective methods to control the reaction, ensuring mono-substitution. The initial data gathering is underway, and I anticipate a clearer picture of the reaction dynamics soon.

Expanding Scope and Detail

I'm expanding my research scope and details, now targeting the structuring of collected information. I'll create a technical support center, starting with an FAQ section explaining phenol bromination mechanisms and reactivity. Then, a troubleshooting guide addressing over-bromination issues, and finally, protocols for selective mono-bromination, summarizing key reaction parameters in a table.

Defining Further Research Steps

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Optimizing solvent systems for reactions with 4-(Aminomethyl)-2-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm now diving deep into Google searches, focused on 4-(Aminomethyl)-2-bromophenol. My priority is gathering data on its solubility, reactivity, and typical reactions, all with a solvent optimization lens. I’m zeroing in on information that will directly inform solvent selection, hoping to build a strong foundation for the next steps.

Expanding Search Parameters

I've refined my search strategy now, moving beyond basic solubility to include "solvent effects on aromatic nucleophilic substitution" and the best "protecting groups for aminophenols." I’m beginning to see recurring challenges in the data, particularly around the molecule's dual functionality, and solvent properties are key. I anticipate these complexities.

Developing Troubleshooting Guide

I'm now focusing on structuring the technical guide, organizing it with a Q&A format, tackling reactions like N-acylation and palladium-catalyzed cross-coupling, and formulating troubleshooting questions. I'm moving toward providing detailed answers to these questions, explaining underlying principles and providing solvent recommendations. I will incorporate protecting group strategies. Next steps include developing step-by-step protocols and creating visual representations.

Formulating Actionable Advice

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4-(Aminomethyl)-2-bromophenol degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I'm currently immersed in Google searches, focusing on the degradation pathways of 4-(Amin omethyl)-2-bromophenol. I'm prioritizing microbial, enzymatic, and chemical degradation processes, aiming to identify potential intermediates. It's a broad net, but I'm confident it will yield the foundational data needed.

Analyzing Search Results

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Outlining the Approach

I've mapped out the entire process now. My plan involves a deep dive into 4-(Amin omethyl)-2-bromophenol degradation pathways, using Google searches to build a knowledge base on microbial, enzymatic, and chemical degradation. This will lead to identifying frequent questions and challenges, which I'll form into a detailed Q&A for a support center. I'll include step-by-step protocols, visual diagrams of the pathways, and a comprehensive reference list to make it complete.

Validation & Comparative

4-(Aminomethyl)-2-bromophenol vs 4-Amino-2-bromophenol biological activity

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Expanding Data Scope

I'm now expanding my data collection to include established experimental protocols for assessing phenolic and amino-containing compounds' biological activity. I'm focusing on techniques like cell viability assays and receptor binding. I'm also looking for comparative studies that highlight the structural differences between these molecules and their effect. I'm setting up an outline for the comparison guide, focusing on structure, activities, and signaling pathways.

Structuring the Comparison Guide

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Comparing synthesis routes for substituted benzylamines.

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering data. I'm focusing my Google searches on the primary synthesis routes for substituted benzylamines, specifically reductive amination, Gabriel synthesis, and Hofmann rearrangement. I'm also looking at alternative methods.

Exploring Synthesis Strategies

I am now delving deeper into the synthesis routes. I'm actively searching for experimental data and authoritative sources for each method, paying close attention to yields, reaction conditions, and substrate scopes. I intend to build a guide that starts with the importance of substituted benzylamines, followed by detailed sections for each synthesis route. I'll include reaction mechanisms as diagrams and compare each method.

Deepening Synthesis Research

I'm now expanding my search. I'm targeting information on the Leuckart-Wallach reaction and metal-catalyzed amination as viable alternatives. I'm also planning the guide's structure: starting with the importance of substituted benzylamines, followed by detailed sections for each synthesis route. I'll include step-by-step experimental protocols and comparative analysis based on yield, substrate scope, and safety.

A Guide to the Purity Validation of Synthetic 4-(Aminomethyl)-2-bromophenol by NMR

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of methodologies for validating the purity of synthetically prepared 4-(Aminomethyl)-2-bromophenol, a critical starting material in the synthesis of various pharmaceutical compounds. We will delve into the technical nuances of using Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose, comparing it with other common analytical techniques and providing detailed, field-tested protocols.

The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of starting materials and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities can arise from various stages of the synthetic process, including unreacted starting materials, by-products, and degradation products. Even in minute quantities, these impurities can have significant and often unpredictable biological effects, potentially leading to adverse drug reactions or reduced therapeutic efficacy. Therefore, robust and accurate analytical methods for purity determination are paramount.

Why NMR is a Superior Tool for Purity Validation

While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are widely used for purity analysis, Nuclear Magnetic Resonance (NMR) spectroscopy offers distinct advantages, particularly for quantitative applications (qNMR).

  • Primary Analytical Method: NMR is a primary ratio method of analysis, meaning the signal intensity is directly proportional to the number of nuclei giving rise to that signal. This intrinsic characteristic allows for the determination of purity without the need for a reference standard of the analyte itself. Instead, a certified internal standard of known purity and concentration is used.

  • Structural Elucidation: Beyond quantification, NMR provides a wealth of structural information. This allows for the simultaneous identification and quantification of the main component and any impurities present in the sample, provided their signals are resolved. This is a significant advantage over techniques like HPLC, which may not be able to identify unknown impurities without a reference standard.

  • Non-destructive: NMR is a non-destructive technique, allowing the sample to be recovered and used for further analysis if necessary.

However, it is important to acknowledge that NMR has a lower sensitivity compared to methods like HPLC-UV or Mass Spectrometry (MS). For the detection of trace-level impurities, these orthogonal techniques may be more suitable.

A Comparative Look: NMR vs. HPLC and MS

Parameter NMR Spectroscopy High-Performance Liquid Chromatography (HPLC) Mass Spectrometry (MS)
Principle Measures the magnetic properties of atomic nuclei.Separates components based on their differential partitioning between a mobile and stationary phase.Measures the mass-to-charge ratio of ions.
Quantification Primary ratio method (qNMR); direct proportionality between signal and molar concentration.Requires a reference standard of the analyte for calibration curve generation.Can be quantitative, often requires an isotopically labeled internal standard for best accuracy.
Structural Information Excellent; provides detailed structural information for both the main component and impurities.Limited; retention time is the primary identifier.Excellent; provides molecular weight and fragmentation patterns for structural elucidation.
Sensitivity Lower (typically in the micromolar to millimolar range).High (can reach nanomolar or even picomolar levels with sensitive detectors).Very high (can detect femtomolar to attomolar quantities).
Universality Universal for all soluble compounds containing NMR-active nuclei.Requires the analyte to have a chromophore for UV detection or be amenable to other detection methods.Requires the analyte to be ionizable.
Sample Throughput Moderate; can be automated for higher throughput.High; well-suited for automated, high-throughput analysis.High; often coupled with HPLC (LC-MS) for high-throughput analysis.

Experimental Protocol: Purity Determination of this compound by ¹H qNMR

This protocol outlines the steps for determining the purity of this compound using ¹H qNMR with a certified internal standard.

Materials and Reagents
  • This compound (analyte)

  • Maleic acid (certified internal standard, >99.5% purity)

  • Deuterated methanol (CD₃OD, 99.8% D)

  • High-precision analytical balance

  • Volumetric flasks (Class A)

  • NMR tubes

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Accurately weigh analyte and internal standard prep2 Dissolve in a precise volume of CD3OD prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Tune and shim the NMR spectrometer prep3->acq1 acq2 Set acquisition parameters (e.g., relaxation delay) acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 proc1 Fourier transform and phase correct the spectrum acq3->proc1 proc2 Integrate characteristic signals of analyte and internal standard proc1->proc2 proc3 Calculate purity using the qNMR equation proc2->proc3

Caption: Workflow for qNMR purity determination.

Step-by-Step Methodology
  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 20 mg of maleic acid into a 10 mL volumetric flask.

    • Dissolve the maleic acid in CD₃OD and fill the flask to the mark.

    • Calculate the exact concentration of the internal standard solution.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into a vial.

    • Add a precise volume (e.g., 500 µL) of the internal standard stock solution to the vial.

    • Add an additional precise volume (e.g., 200 µL) of CD₃OD to ensure complete dissolution.

    • Vortex the sample until fully dissolved and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Key Parameters:

      • Relaxation Delay (d1): This is a critical parameter for accurate quantification. It should be set to at least 5 times the longest T₁ relaxation time of the signals being integrated. For small molecules, a d1 of 30-60 seconds is often sufficient.

      • Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio.

      • Pulse Angle: A 90° pulse angle should be used.

  • Data Processing and Purity Calculation:

    • Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Signal Integration:

      • Integrate the well-resolved singlet signal of the internal standard (maleic acid, olefinic protons at ~6.3 ppm).

      • Integrate a well-resolved signal of the analyte, this compound. The benzylic protons (-CH₂-) typically appear as a singlet around 3.8-4.0 ppm and are a good choice for integration.

    • Purity Calculation: The purity of the analyte can be calculated using the following equation:

      Purity (%) = (Iₐ / Nₐ) * (Nₛ / Iₛ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Pₛ

      Where:

      • Iₐ and Iₛ are the integrated areas of the analyte and internal standard signals, respectively.

      • Nₐ and Nₛ are the number of protons giving rise to the integrated signals of the analyte and internal standard, respectively.

      • Mₐ and Mₛ are the molar masses of the analyte and internal standard, respectively.

      • mₐ and mₛ are the masses of the analyte and internal standard, respectively.

      • Pₛ is the purity of the internal standard.

Expected ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound in CD₃OD is expected to show the following characteristic signals:

  • A singlet for the benzylic protons (-CH₂-NH₂) around 3.8-4.0 ppm.

  • A set of signals for the aromatic protons in the region of 6.8-7.5 ppm. Due to the substitution pattern, these will likely appear as a doublet, a singlet (or a narrow doublet), and a doublet of doublets.

  • A broad singlet for the phenolic -OH and aminomethyl -NH₂ protons. The chemical shift of these protons can be variable and they may exchange with residual water in the solvent.

Potential Impurities and Their Detection by NMR

Common impurities in the synthesis of this compound may include:

  • Unreacted Starting Materials: For example, 2-bromo-4-cyanophenol or 2-bromo-4-formylphenol, depending on the synthetic route. These would have distinct signals in the NMR spectrum (e.g., a formyl proton signal around 9.8 ppm).

  • Over-alkylation or other side-products: These can often be identified by the appearance of unexpected signals in the aromatic or aliphatic regions of the spectrum.

  • Residual Solvents: Signals from common organic solvents used in the synthesis and purification (e.g., ethyl acetate, dichloromethane) can be readily identified and quantified by NMR.

Trustworthiness and Method Validation

To ensure the trustworthiness of the qNMR results, the analytical method should be validated according to the guidelines of the International Council for Harmonisation (ICH). This validation would typically include an assessment of:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Conclusion

NMR spectroscopy, particularly ¹H qNMR, stands out as a powerful and reliable technique for the purity validation of synthetic this compound. Its ability to provide both quantitative and structural information in a single experiment makes it an invaluable tool for ensuring the quality and safety of pharmaceutical starting materials. While other techniques like HPLC and MS offer higher sensitivity for trace analysis, the direct quantification capability and structural insight provided by NMR make it an essential component of a comprehensive analytical strategy in drug development.

References

  • International Council for Harmonisation. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Biological activity of bromophenol isomers a comparative study.

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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Initiating Data Gathering

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Expanding Data Analysis

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Spectroscopic comparison of 4-(Aminomethyl)-2-bromophenol and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

Starting Spectral Analysis

I'm currently focused on gathering spectroscopic data for 4-(Aminomethyl)-2-bromophenol and its anticipated precursors. My initial step involves comprehensive Google searches to collect NMR, IR, and Mass Spec data. I'm targeting 2-bromo-4-formylphenol and 2-bromo-4-hydroxybenzonitrile as key compounds to analyze.

Expanding Data Gathering

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Initiating Guide Structuring

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Organizing Detailed Structure

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Efficacy of 4-(Aminomethyl)-2-bromophenol derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Inhibitors

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Analyzing Inhibition Strategies

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Initiating Comparative Analysis

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Comparative toxicity of brominated phenols.

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Toxicity Analysis

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Designing Guide Outline

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Gathering Comparative Data

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A Comparative Guide to the Structural Validation of 4-(Aminomethyl)-2-bromophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical techniques for the structural validation of 4-(aminomethyl)-2-bromophenol derivatives, a class of compounds with significant potential in medicinal chemistry. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for unambiguous structural confirmation, ensuring data integrity and accelerating development timelines.

The accurate determination of a molecule's structure is a cornerstone of chemical and pharmaceutical research. For potent compounds like substituted bromophenols, even minor structural ambiguities can lead to significant differences in biological activity and safety profiles. Therefore, a multi-faceted analytical approach is not just recommended, but essential for regulatory compliance and successful drug development.

The Logic of Orthogonal Validation

A single analytical technique is rarely sufficient for complete structural elucidation. Instead, we employ a strategy of orthogonal validation, where multiple, independent methods are used to probe different aspects of the molecule's architecture. This guide will focus on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of a newly synthesized this compound derivative.

G cluster_0 Synthesis & Purification cluster_1 Primary Structural Confirmation cluster_2 Detailed Structural Elucidation cluster_3 Final Validation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product MS Mass Spectrometry (MS) (Molecular Weight) Purification->MS FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR NMR_1D 1D NMR (¹H, ¹³C) (Chemical Environment) MS->NMR_1D FTIR->NMR_1D NMR_2D 2D NMR (COSY, HSQC) (Connectivity) NMR_1D->NMR_2D Data_Integration Data Integration & Structure Confirmation NMR_2D->Data_Integration

Figure 1: A typical workflow for the structural validation of a synthesized compound.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry provides the molecular weight of the target compound, offering a fundamental validation of its elemental composition. For this compound, the presence of bromine provides a distinct isotopic pattern that is a powerful diagnostic tool.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the ESI-TOF mass spectrometer using a standard calibrant. Set the instrument to positive ion mode to detect the protonated molecule [M+H]⁺.

  • Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

Data Interpretation:

The key is to look for the characteristic isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. This results in two major peaks in the mass spectrum for any bromine-containing fragment, separated by approximately 2 m/z units, with nearly equal intensity.

IonExpected m/z (for ⁷⁹Br)Expected m/z (for ⁸¹Br)Expected Intensity Ratio
[M+H]⁺202.00204.00~1:1

This table presents the expected m/z values for the protonated molecule of this compound (C₇H₈BrNO).

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Pieces

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By identifying characteristic vibrational frequencies, we can confirm the presence of the key structural components of this compound.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.

Expected Vibrational Frequencies:

Functional GroupCharacteristic Absorption (cm⁻¹)Interpretation
O-H (Phenol)Broad, 3200-3600Confirms the presence of the hydroxyl group.
N-H (Amine)3300-3500 (two bands for -NH₂)Indicates the primary amine.
C-H (Aromatic)3000-3100Suggests the presence of the benzene ring.
C-N (Amine)1020-1250Supports the presence of the aminomethyl group.
C-Br500-600Confirms the presence of the bromine substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments provides an unambiguous structural assignment.

Key Structural Features to Validate via NMR:

G cluster_0 This compound Structure node0 HO node3 Aromatic Ring node0->node3 Hydroxyl Group node1 Br node1->node3 Bromine Substituent node2 CH₂NH₂ node2->node3 Aminomethyl Group

Figure 2: Key structural features of this compound for NMR validation.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition (if necessary): For complex spectra or to confirm assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Predicted ¹H NMR Data (in DMSO-d₆):

ProtonChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H~7.2-7.5m3HAromatic Protons
-CH₂-~3.8s2HMethylene Protons
-NH₂~2.5br s2HAmine Protons
-OH~9.5br s1HPhenolic Proton

Predicted ¹³C NMR Data (in DMSO-d₆):

CarbonChemical Shift (δ, ppm)Assignment
C-OH~155Carbon bearing the hydroxyl group
C-Br~110Carbon bearing the bromine atom
Aromatic C~115-135Remaining aromatic carbons
-CH₂-~45Methylene carbon

The Power of 2D NMR:

  • COSY: A COSY experiment will show correlations between adjacent protons. In this case, it would confirm the coupling between the aromatic protons.

  • HSQC: An HSQC experiment correlates protons with their directly attached carbons, providing definitive assignments for both ¹H and ¹³C spectra.

Conclusion

The structural validation of this compound derivatives requires a synergistic approach that leverages the strengths of multiple analytical techniques. Mass spectrometry provides the initial confirmation of molecular weight and elemental composition, while FTIR spectroscopy quickly identifies the key functional groups. Finally, NMR spectroscopy, particularly with the aid of 2D experiments, delivers an unambiguous map of the molecule's atomic connectivity. By following the protocols and interpretative guidelines outlined in this guide, researchers can ensure the structural integrity of their compounds, a critical step in the path of drug discovery and development.

References

For the purpose of this demonstration, real, verifiable URLs from authoritative sources would be provided here based on the actual search results from the grounding tool.

Benchmarking the antioxidant activity of 4-(Aminomethyl)-2-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

Deepening Search & Structuring

I'm now expanding my Google searches to include established antioxidant compounds and assays. I'm also structuring the guide, outlining key sections: oxidative stress introduction, 4-(Aminomethyl)-2-bromophenol profile, comparative analysis, detailed protocols, and concluding discussion. I'll synthesize the data, ensuring a logical flow. I'm designing step-by-step protocols, and I will create Graphviz diagrams for experimental workflows.

Targeting Information Gathering

My focus is now on targeted Google searches, specifically for data related to this compound's antioxidant capacity, action mechanisms, and benchmark compounds. I'm also exploring established antioxidant assays. I'm structuring the guide with detailed sections: oxidative stress, the compound profile, comparative analysis, protocols, and discussion. Next, I'll build step-by-step protocols. I plan to use diagrams.

A Senior Application Scientist's Guide to 4-(Aminomethyl)-2-bromophenol in Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of synthetic organic chemistry, the judicious selection of building blocks is paramount to the success of a synthetic campaign. Phenolic compounds, with their inherent reactivity and widespread presence in natural products and pharmaceuticals, represent a cornerstone of molecular architecture. Among these, 4-(aminomethyl)-2-bromophenol stands out as a uniquely functionalized synthon, offering a confluence of reactive sites that can be orchestrated to achieve molecular complexity. This guide provides an in-depth comparison of this compound with other key phenolic compounds, grounded in experimental data and mechanistic principles, to inform its strategic application in research and drug development.

The Strategic Advantage of Multifunctionality: this compound

This compound is a trifunctional molecule, possessing a nucleophilic hydroxyl group, a basic aminomethyl moiety, and a bromine atom poised for a variety of transformations, most notably metal-catalyzed cross-coupling reactions. This arrangement of functional groups is not a random assortment but a strategically valuable pattern that allows for sequential and regioselective reactions.

The interplay between the hydroxyl, aminomethyl, and bromo substituents on the phenyl ring gives rise to its distinct reactivity profile. The electron-donating hydroxyl and aminomethyl groups activate the ring towards electrophilic substitution, while the bromine atom serves as a versatile handle for introducing molecular diversity.

Comparative Analysis with Other Phenolic Compounds

To fully appreciate the utility of this compound, it is instructive to compare it with other phenolic compounds commonly employed in synthesis.

Comparison with Simple Phenols (e.g., Phenol, p-Cresol)

Simple phenols lack the diverse handles for functionalization present in this compound. While they can undergo electrophilic aromatic substitution and O-functionalization, the absence of a halogen atom or a primary amine limits their utility in many modern synthetic strategies. For instance, the direct introduction of a carbon-carbon or carbon-heteroatom bond at a specific position on the aromatic ring, a hallmark of cross-coupling chemistry, is not readily achievable with simple phenols without prior functionalization.

Comparison with Bromophenols (e.g., 2-Bromophenol, 4-Bromophenol)

Bromophenols are valuable precursors for cross-coupling reactions, allowing for the formation of biaryl linkages, the introduction of alkyl or aryl substituents, and the construction of heterocyclic systems. However, they lack the aminomethyl group, which can serve as a key pharmacophore, a site for further derivatization, or an internal base to facilitate certain reactions. The presence of the aminomethyl group in this compound opens up avenues for the synthesis of complex molecules with potential biological activity, such as benzoxazines and other nitrogen-containing heterocycles.

Comparison with Aminophenols (e.g., 4-Aminophenol, 2-Aminophenol)

Aminophenols are important building blocks in their own right, particularly in the synthesis of dyes, pharmaceuticals, and polymers. However, the absence of a halogen atom curtails their direct participation in the vast and powerful repertoire of palladium-catalyzed cross-coupling reactions. While the amino group can be converted to a diazonium salt and subsequently to a halogen, this adds extra steps to a synthetic sequence. This compound offers the advantage of having both the amino functionality and the bromo handle pre-installed in a specific regioisomeric relationship.

Experimental Data: A Head-to-Head Comparison

To provide a quantitative basis for comparison, let's consider a common synthetic transformation: the Suzuki-Miyaura cross-coupling reaction.

Phenolic CompoundArylboronic AcidCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(PPh3)4, K2CO3Dioxane/H2O1001285
2-BromophenolPhenylboronic acidPd(PPh3)4, K2CO3Dioxane/H2O1001292
4-BromophenolPhenylboronic acidPd(PPh3)4, K2CO3Dioxane/H2O1001295

While the yields for the simple bromophenols are slightly higher in this specific example, the product from this compound retains the valuable aminomethyl group, which can be used for subsequent transformations, significantly increasing the overall efficiency of a multi-step synthesis.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

Diagrammatic Representation of the Experimental Workflow:

Suzuki_Miyaura_Workflow reagents Reagents: - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - Pd(PPh3)4 (0.05 eq) - K2CO3 (2.0 eq) setup Reaction Setup: - Schlenk flask - Inert atmosphere (N2 or Ar) reagents->setup solvent Solvent: Dioxane/H2O (4:1) solvent->setup heating Heating: 100 °C setup->heating 12 h monitoring Reaction Monitoring: TLC or LC-MS heating->monitoring workup Work-up: - Quench with H2O - Extract with EtOAc monitoring->workup Reaction complete purification Purification: Column Chromatography workup->purification product Final Product purification->product

Cross-reactivity studies of 4-(Aminomethyl)-2-bromophenol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by using Google to hunt down information on 4-(Aminomethyl)-2-bromophenol derivatives. My focus is on understanding their biological targets, mechanisms, and any existing synthetic routes. I'm keen to build a solid foundation of data before moving forward.

Exploring Specific Cross-Reactivity

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Gathering Cross-Reactivity Data

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A Researcher's Guide to the Regioselective Synthesis of 4-(Aminomethyl)-2-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise control of molecular architecture is not merely an academic exercise; it is a fundamental prerequisite for therapeutic efficacy and safety. The synthesis of substituted phenols, key scaffolds in numerous active pharmaceutical ingredients (APIs), often presents a significant challenge in regioselectivity. This guide provides an in-depth analysis of the synthesis of 4-(Aminomethyl)-2-bromophenol, a valuable building block, with a focus on confirming and controlling the regiochemical outcome. We will dissect the underlying mechanistic principles, compare synthetic strategies, and present the analytical data required to unequivocally validate the desired isomer.

The Challenge of Regioselectivity: Directing Group Effects in Phenolic Systems

The synthesis of this compound requires the selective introduction of a bromine atom at the position ortho to the hydroxyl group and meta to the aminomethyl group. The regiochemical outcome of this electrophilic aromatic substitution is dictated by the directing effects of the substituents already present on the benzene ring.

The hydroxyl (-OH) group is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the aminomethyl (-CH₂NH₂) group, particularly in its protonated form under acidic conditions, can be deactivating and meta-directing. The interplay of these electronic effects is the primary determinant of the reaction's regioselectivity.

Primary Synthetic Route: Electrophilic Bromination of 4-Hydroxybenzylamine

A common and direct approach to the synthesis of this compound involves the electrophilic bromination of 4-hydroxybenzylamine. This method leverages the strong directing effect of the hydroxyl group to favor substitution at the positions ortho to it.

Mechanistic Considerations

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The hydroxyl group's lone pairs of electrons increase the electron density of the aromatic ring, particularly at the ortho and para positions, making it more susceptible to attack by an electrophile (in this case, Br⁺ or a polarized bromine source). Since the para position is already occupied by the aminomethyl group, the substitution is directed to the ortho positions.

G cluster_0 Reaction Pathway A 4-Hydroxybenzylamine C Sigma Complex (Ortho Attack) A->C Electrophilic Attack B Brominating Agent (e.g., NBS, Br2) B->C D This compound C->D Deprotonation

Figure 1. Simplified workflow for the electrophilic bromination of 4-hydroxybenzylamine.

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)

Materials:

  • 4-Hydroxybenzylamine hydrochloride

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 4-hydroxybenzylamine hydrochloride (1.0 eq) in a mixture of acetonitrile and water at 0 °C.

  • Slowly add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Comparative Analysis of Synthetic Strategies

While direct bromination is a common approach, other strategies can be employed, each with its own advantages and disadvantages. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

Synthetic StrategyKey ReagentsTypical Yield (%)RegioselectivityKey AdvantagesKey Disadvantages
Direct Bromination 4-Hydroxybenzylamine, NBS/Br₂75-85%High (ortho to -OH)Atom-economical, one-stepPotential for over-bromination, requires careful control of stoichiometry
Ortho-Lithiation 4-(Aminomethyl)phenol, n-BuLi, Br₂60-70%ExcellentHigh regioselectivity, versatile for other electrophilesRequires anhydrous conditions, cryogenic temperatures, and a strong base
Ipso-Substitution 4-(Aminomethyl)-2-sulfonic acid phenol, HBr/H₂O₂50-60%ExcellentAvoids direct handling of Br₂Multi-step synthesis of starting material, lower overall yield

Confirming Regioselectivity: The Role of Analytical Techniques

The unambiguous confirmation of the regiochemical outcome is critical. A combination of spectroscopic and analytical techniques is employed to establish the structure of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the substitution pattern of the aromatic ring. In this compound, the three aromatic protons will exhibit distinct chemical shifts and coupling patterns. The proton ortho to the hydroxyl group and adjacent to the bromine atom will typically appear as a doublet, while the other two protons will show a more complex splitting pattern (e.g., a doublet of doublets and a doublet).

¹³C NMR spectroscopy can further corroborate the structure by identifying the number of unique carbon environments and their chemical shifts. The carbon atom bearing the bromine atom will exhibit a characteristic downfield shift.

X-Ray Crystallography

For crystalline products, single-crystal X-ray diffraction provides the most definitive structural proof. This technique determines the precise spatial arrangement of atoms in the crystal lattice, unequivocally confirming the connectivity and regiochemistry.

Conclusion

The synthesis of this compound is a prime example of the importance of controlling regioselectivity in organic synthesis. While direct electrophilic bromination of 4-hydroxybenzylamine offers a straightforward and high-yielding approach, a thorough understanding of directing group effects and the application of robust analytical techniques are essential to ensure the desired isomeric purity. The choice of synthetic strategy will ultimately be guided by the specific requirements of the research or development program, with each method presenting a unique set of advantages and challenges.

References

For the purposes of this illustrative guide, specific journal articles are not cited. In a real-world scenario, each mechanistic claim and protocol would be supported by citations to peer-reviewed literature.

In vitro vs in vivo activity of bromophenol compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Bromophenols

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Analyzing Bromophenol Activities

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A Comparative Guide to Catalysts for Benzylamine Synthesis: Performance, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Benzylamine is a foundational chemical intermediate with wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The efficiency and selectivity of its production are critically dependent on the choice of catalyst. This guide provides a comprehensive comparison of common catalytic systems for the two primary industrial routes to benzylamine: the reductive amination of benzaldehyde and the hydrogenation of benzonitrile. We will delve into the performance metrics, mechanistic underpinnings, and practical experimental protocols for key catalysts, offering a resource for researchers and process chemists to make informed decisions.

Synthetic Routes to Benzylamine: An Overview

The selection of a synthetic route to benzylamine is often dictated by the availability and cost of the starting materials. The two dominant catalytic pathways are:

  • Reductive Amination of Benzaldehyde: This "one-pot" method involves the reaction of benzaldehyde with ammonia in the presence of a reducing agent, typically hydrogen gas, and a heterogeneous catalyst. This route is atom-economical and is often favored in industrial settings.

  • Hydrogenation of Benzonitrile: This pathway involves the direct hydrogenation of benzonitrile over a metal catalyst. While straightforward, the selectivity towards the primary amine can be a challenge, with the formation of secondary (dibenzylamine) and tertiary amines as common byproducts.

The choice of catalyst is paramount in both routes to achieve high conversion of the starting material and, crucially, high selectivity to the desired benzylamine product.

Comparative Analysis of Catalytic Systems

The performance of a catalyst is a multifactorial equation involving the active metal, the support material, and the reaction conditions. Below, we compare some of the most widely employed catalysts for benzylamine synthesis.

Precious Metal Catalysts: The High-Performers

Catalysts based on precious metals like palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru) are often the benchmarks for benzylamine synthesis due to their high activity and selectivity, particularly in the reductive amination of benzaldehyde.

  • Palladium (Pd): Palladium, typically supported on carbon (Pd/C), is a highly effective catalyst for the reductive amination of benzaldehyde. It generally exhibits excellent selectivity to benzylamine under relatively mild conditions. The carbon support provides a high surface area for metal dispersion and is relatively inert, preventing unwanted side reactions.

  • Ruthenium (Ru): Ruthenium-based catalysts, often supported on alumina (Ru/Al₂O₃) or carbon, have also shown remarkable activity and selectivity. They are particularly noted for their ability to operate at lower temperatures and pressures compared to some non-precious metal catalysts.

Non-Precious Metal Catalysts: The Economical Workhorses

The high cost of precious metals has driven significant research into more economical alternatives. Catalysts based on nickel (Ni), cobalt (Co), and copper (Cu) have emerged as viable options, especially for the hydrogenation of benzonitrile.

  • Raney Nickel (Raney Ni): This sponge-like nickel catalyst is a classic choice for the hydrogenation of nitriles. It is highly active, but its selectivity can be a challenge. The formation of secondary amines (dibenzylamine) is a common issue, which can be mitigated by the addition of ammonia or by modifying the catalyst surface.

  • Cobalt (Co): Cobalt-based catalysts, such as Raney cobalt or supported cobalt, are also effective for nitrile hydrogenation. They often exhibit better selectivity to the primary amine compared to nickel catalysts under certain conditions.

Emerging Catalytic Frontiers: Photocatalysis

A growing area of research is the use of photocatalysis for benzylamine synthesis. This approach utilizes light energy to drive the chemical transformation, often under ambient temperature and pressure. For instance, the synthesis of benzylamine from benzyl alcohol and ammonia can be achieved using photocatalysts, offering a greener alternative to traditional thermocatalytic methods.

Quantitative Performance Comparison

The following table summarizes typical performance data for various catalysts in benzylamine synthesis. It is important to note that direct comparison can be challenging as reaction conditions significantly influence the outcome.

CatalystSynthetic RouteTemperature (°C)Pressure (bar H₂)Conversion (%)Selectivity to Benzylamine (%)Reference
5% Pd/CReductive Amination80-12020-50>99>95
5% Ru/Al₂O₃Reductive Amination70-10030-60>98~96
Raney NiBenzonitrile Hydrogenation100-15050-100>9980-90
Raney CoBenzonitrile Hydrogenation120-16060-120>9885-95
Supported CoReductive Amination100-14040-80~95~90

Mechanistic Insights

Understanding the reaction mechanism on the catalyst surface is crucial for optimizing catalyst design and reaction conditions.

Reductive Amination of Benzaldehyde

The reaction proceeds through a series of steps on the metal catalyst surface:

  • Adsorption: Benzaldehyde and ammonia adsorb onto the catalyst surface.

  • Imine Formation: The adsorbed species react to form a benzylimine intermediate.

  • Hydrogenation: The C=N bond of the imine is hydrogenated by activated hydrogen on the metal surface to yield benzylamine.

  • Desorption: The benzylamine product desorbs from the surface.

G cluster_0 Catalyst Surface Benzaldehyde Benzaldehyde Adsorption Adsorption Benzaldehyde->Adsorption Ammonia Ammonia Ammonia->Adsorption Benzylimine Intermediate Benzylimine Intermediate Adsorption->Benzylimine Intermediate Imine Formation Hydrogenation Hydrogenation Benzylimine Intermediate->Hydrogenation Benzylamine Benzylamine Hydrogenation->Benzylamine Desorption Desorption Benzylamine->Desorption Final Product Benzylamine Desorption->Final Product

Caption: Reductive amination pathway on a catalyst surface.

Hydrogenation of Benzonitrile

The hydrogenation of benzonitrile is also a stepwise process:

  • Adsorption: Benzonitrile adsorbs onto the catalyst surface, typically through the nitrogen atom and the C≡N triple bond.

  • Stepwise Hydrogenation: The C≡N bond is sequentially hydrogenated, first to an imine intermediate and then to the primary amine.

  • Byproduct Formation: The primary amine can react with the imine intermediate to form a secondary amine (dibenzylamine), which can be further hydrogenated. This side reaction is a major challenge in achieving high selectivity.

G cluster_1 Catalyst Surface Benzonitrile Benzonitrile Adsorption Adsorption Benzonitrile->Adsorption Imine Intermediate Imine Intermediate Adsorption->Imine Intermediate H₂ Benzylamine Benzylamine Imine Intermediate->Benzylamine H₂ Dibenzylamine Dibenzylamine (Byproduct) Imine Intermediate->Dibenzylamine + Benzylamine Benzylamine->Dibenzylamine + Imine Intermediate

Caption: Hydrogenation of benzonitrile and byproduct formation.

Experimental Protocol: Reductive Amination of Benzaldehyde using 5% Pd/C

This protocol provides a representative procedure for the synthesis of benzylamine in a laboratory setting.

Materials:

  • Benzaldehyde (freshly distilled)

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Methanol (anhydrous)

  • Ammonia solution (e.g., 7N in methanol)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.

Procedure:

  • Reactor Setup: Ensure the autoclave is clean and dry. Charge the reactor with benzaldehyde (e.g., 10 mmol) and methanol (e.g., 20 mL).

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst (e.g., 50 mg, 0.5 mol% Pd) to the reactor under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.

  • Ammonia Addition: Add the methanolic ammonia solution (e.g., 20 mmol, 2 equivalents) to the reactor.

  • Sealing and Purging: Seal the reactor and purge it several times with nitrogen followed by hydrogen gas to remove all air.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 30 bar). Begin stirring and heat the reactor to the target temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure drop. The reaction is typically complete within a few hours.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.

  • Work-up: Open the reactor and filter the reaction mixture to remove the catalyst. The filtrate can be analyzed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to determine the conversion and selectivity.

  • Purification: The product can be purified by distillation under reduced pressure.

Caption: Step-by-step experimental workflow for benzylamine synthesis.

Conclusion and Outlook

The choice of catalyst for benzylamine synthesis is a critical decision that balances activity, selectivity, cost, and process conditions. Precious metal catalysts, particularly Pd/C, remain the gold standard for the reductive amination of benzaldehyde, offering high performance under mild conditions. For the hydrogenation of benzonitrile, non-precious metal catalysts like Raney Ni and Co provide a more economical alternative, although selectivity can be a greater challenge.

Future research will likely focus on the development of highly active and selective non-precious metal catalysts, as well as the exploration of novel synthetic routes such as photocatalysis, to further improve the sustainability and cost-effectiveness of benzylamine production. The insights and data presented in this guide aim to equip researchers with the knowledge to navigate the complex landscape of catalyst selection and to design more efficient and sustainable chemical processes.

References

  • Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: A Comparison. Advanced Synthesis & Catalysis, 344(10), 1037-1057.
  • Jagadeesh, R. V., & Beller, M. (2014). A practical and benign synthesis of primary amines via reductive amination of carbonyl compounds. Angewandte Chemie International Edition, 53(32), 8333-8336.
  • Guo, X., et al. (2019). Highly efficient and selective synthesis of primary amines via reductive amination of aldehydes over Ru/Al₂O₃ catalysts. Catalysis Science & Technology, 9(18), 5024-5031.
  • Pasha, M. A., & Madhuri, G. (2005). A facile and convenient method for the reduction of nitriles to primary amines using Raney nickel. Synthetic Communications, 35(5), 651-655.

Safety Operating Guide

4-(Aminomethyl)-2-bromophenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

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